molecular formula C7H12O3 B177482 Methyl tetrahydro-2H-pyran-3-carboxylate CAS No. 18729-20-9

Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B177482
CAS No.: 18729-20-9
M. Wt: 144.17 g/mol
InChI Key: RWQWURYBHIADGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl tetrahydro-2H-pyran-3-carboxylate is a versatile heterocyclic building block critical in synthetic and medicinal chemistry. The tetrahydro-2H-pyran (oxane) scaffold is a privileged structure found in numerous biologically active molecules and natural products. Its value lies in its bifunctional structure, featuring an ester group that serves as a handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. This compound is primarily utilized as a key intermediate in the synthesis of more complex target molecules. Research applications include its use in the development of pharmaceuticals and agrochemicals, where the tetrahydropyran ring can be a core component of the active ingredient. Furthermore, the stability of the saturated pyran ring makes it a valuable scaffold for constructing chemical libraries and exploring structure-activity relationships in drug discovery programs. The compound's utility is rooted in its ability to impart favorable physicochemical properties to candidate molecules. This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWURYBHIADGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517639
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18729-20-9
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No. 18729-20-9). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This document summarizes key quantitative data, outlines potential synthetic approaches, and discusses the compound's relevance in medicinal chemistry.

Physical and Chemical Properties

This compound is a cyclic ester with a molecular formula of C₇H₁₂O₃. It possesses a tetrahydropyran ring, a key structural motif in many biologically active molecules. The physical and chemical properties of this compound are summarized in the tables below.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
Appearance Colorless to Yellow Liquid[1]
Boiling Point 183.3 °C at 760 mmHg[1]
Density 1.067 g/cm³[1]
Flash Point 66.8 °C[1]
Refractive Index 1.440[1]
Chemical Properties
PropertyDescriptionSource(s)
IUPAC Name methyl tetrahydropyran-3-carboxylate[1]
InChI Key RWQWURYBHIADGX-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C1CCCO1[1]
Stability Stable under dry, room-temperature conditions.[1]
Reactivity Can undergo oxidation to form the corresponding carboxylic acid, reduction to yield the alcohol, and various substitution reactions. It serves as a precursor in organic synthesis.[1]
Storage Sealed in a dry environment at room temperature.[1][2]

Synthesis and Experimental Protocols

One plausible approach for the synthesis of tetrahydropyran-3-carboxylates involves the Dieckmann condensation of a suitable diester, followed by hydrolysis and decarboxylation, and subsequent esterification. A representative experimental protocol for a related compound, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which could be adapted, is described below.

Representative Synthesis: Dieckmann Condensation Approach

This protocol describes the synthesis of a thiopyran analog, which involves a Dieckmann condensation, a common method for forming five- and six-membered rings. A similar strategy could be envisioned for the oxygen-containing analog.

Reaction Scheme:

reagents Dimethyl 3,3'-thiobispropanoate intermediate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate reagents->intermediate  1. NaOMe, THF  2. H3O+ (workup)

Synthesis of a thiopyran analog via Dieckmann condensation.

Experimental Protocol (for Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate):

  • Preparation of Sodium Methoxide: To an ice-cooled suspension of finely chopped sodium metal (0.95 eq.) in anhydrous tetrahydrofuran (THF) in an argon-flushed two-necked flask, add extra dry methanol (1.00 eq.) dropwise. The reaction suspension is stirred for 24 hours, allowing it to warm to room temperature.

  • Dieckmann Condensation: To the resulting suspension of sodium methoxide, add a solution of dimethyl 3,3′-thiobispropanoate in anhydrous THF dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Isolation: After cooling to room temperature, the reaction is quenched by the addition of aqueous acid (e.g., 10% H₂SO₄). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Note: This protocol is for a related sulfur-containing analog and would require modification for the synthesis of this compound, likely starting from an appropriate oxygen-containing diester.

Spectral Data

Specific ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound are not widely available in public spectral databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:

Expected ¹H NMR Spectral Features
  • -OCH₃ (ester): A singlet peak around 3.7 ppm.

  • -CH-CO₂Me: A multiplet, likely a triplet of doublets or a more complex pattern, in the region of 2.5-3.0 ppm.

  • -O-CH₂-: Diastereotopic protons on the carbon adjacent to the ring oxygen will likely appear as two separate multiplets in the range of 3.5-4.2 ppm.

  • Ring -CH₂- protons: A series of complex multiplets in the aliphatic region (1.5-2.5 ppm).

Expected ¹³C NMR Spectral Features
  • C=O (ester): A peak in the range of 170-175 ppm.

  • -OCH₃ (ester): A peak around 52 ppm.

  • -CH-CO₂Me: A peak in the range of 40-50 ppm.

  • -O-CH₂-: A peak around 65-75 ppm.

  • Ring -CH₂- carbons: Peaks in the aliphatic region (20-40 ppm).

Expected IR Spectral Features
  • C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.

  • C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.

  • C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.

Expected Mass Spectrum Features
  • Molecular Ion (M⁺): A peak at m/z = 144.

  • Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-CO₂CH₃, m/z = 59), as well as fragmentation of the tetrahydropyran ring.

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs[3]. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

This compound can be utilized in various chemical transformations to introduce diverse functionalities, leading to the generation of libraries of compounds for biological screening. Its derivatives are being investigated for a range of therapeutic effects.

start This compound oxidation Oxidation start->oxidation reduction Reduction start->reduction substitution Substitution Reactions start->substitution bioactive Bioactive Molecules (e.g., Antimicrobials, Antivirals) oxidation->bioactive reduction->bioactive substitution->bioactive

Chemical transformations of the core compound.

Antimicrobial and Antiviral Potential

While specific studies on the antimicrobial or antiviral activity of this compound are limited, the broader class of pyran derivatives has shown significant promise in these areas. Research has demonstrated that various substituted pyrans exhibit antibacterial and antiviral properties, making this class of compounds an interesting starting point for the development of new therapeutic agents.

Logical Workflow for Synthesis and Application

The general workflow for utilizing this compound in a research and development setting is outlined below.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application in Drug Discovery start Starting Materials reaction Cyclization/Esterification start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms derivatization Chemical Derivatization ms->derivatization screening Biological Screening derivatization->screening lead_opt Lead Optimization screening->lead_opt

General R&D workflow.

Conclusion

This compound is a valuable chemical entity with properties that make it an attractive starting material for the synthesis of more complex molecules. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its structural relationship to a wide range of bioactive pyran derivatives suggests significant potential for its use in drug discovery and medicinal chemistry. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility.

References

Spectroscopic Analysis of Methyl tetrahydro-2H-pyran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, specific experimental ¹H and ¹³C NMR data for Methyl tetrahydro-2H-pyran-3-carboxylate could not be located. To provide a relevant and illustrative technical guide, this document presents the spectral data and analysis for a closely related constitutional isomer, Methyl tetrahydro-2H-pyran-4-carboxylate . The experimental protocols and data presentation formats provided herein serve as a template for the analysis of the requested compound, should its spectral data become available.

Introduction

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for Methyl tetrahydro-2H-pyran-4-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the spectroscopic characterization of this molecule. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of the NMR spectra.

Molecular Structure and Atom Numbering

The chemical structure of Methyl tetrahydro-2H-pyran-4-carboxylate is presented below, with atoms systematically numbered to facilitate the assignment of NMR signals.

Caption: Molecular structure of Methyl tetrahydro-2H-pyran-4-carboxylate with atom numbering for NMR signal assignment.

Experimental Protocols

The following section details the typical experimental setup for acquiring ¹H and ¹³C NMR spectra of compounds similar to Methyl tetrahydro-2H-pyran-4-carboxylate.

Sample Preparation

A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H and ¹³C NMR Spectral Data for Methyl tetrahydro-2H-pyran-4-carboxylate

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for Methyl tetrahydro-2H-pyran-4-carboxylate.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 300 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.88 - 3.95m2HH-2ax, H-6ax
3.65s3HOCH₃
3.34 - 3.43m2HH-2eq, H-6eq
2.47 - 2.52m1HH-4
1.70 - 1.80m4HH-3, H-5
¹³C NMR Data

Due to the unavailability of specific experimental ¹³C NMR data for Methyl tetrahydro-2H-pyran-4-carboxylate in the searched resources, a predictive table based on established chemical shift correlations is provided below.

Solvent: Chloroform-d (CDCl₃) (Predicted) Spectrometer Frequency: 75 MHz (Predicted)

Chemical Shift (δ, ppm)Assignment
~175C=O
~67C-2, C-6
~52OCH₃
~41C-4
~29C-3, C-5

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for a given molecule follows a logical progression.

spectral_analysis_workflow A Obtain High-Resolution NMR Spectra (1H, 13C, COSY, HSQC, HMBC) B Analyze 1H NMR Spectrum - Chemical Shift - Integration - Multiplicity A->B C Analyze 13C NMR Spectrum - Number of Signals - Chemical Shift A->C D Correlate 1H and 13C Signals using 2D NMR - HSQC (Direct C-H) - HMBC (Long-Range C-H) B->D C->D E Propose Fragmental Structures D->E F Assemble Fragments to Determine Connectivity E->F G Final Structure Confirmation F->G

Caption: A logical workflow for the comprehensive analysis and structure elucidation using 1D and 2D NMR spectroscopy.

Conclusion

This technical guide has outlined the key spectroscopic data and analytical methodologies for the characterization of Methyl tetrahydro-2H-pyran-4-carboxylate, presented as a proxy for the requested this compound due to the absence of available data for the latter. The provided tables, protocols, and diagrams offer a comprehensive framework for researchers and scientists engaged in the structural analysis of related heterocyclic compounds. The detailed approach to spectral interpretation and data presentation can be readily adapted for the analysis of this compound once reliable experimental data are obtained.

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of Methyl Tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No. 18729-20-9) is a cyclic ester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Its molecular structure, featuring a tetrahydropyran ring and a methyl ester functional group, presents a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of this compound, offering detailed experimental protocols, predicted spectral data, and a logical framework for its structural elucidation.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₁₂O₃[1]

  • Molecular Weight: 144.17 g/mol [1]

  • Structure: A six-membered tetrahydropyran ring with a methyl carboxylate group at the 3-position.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is based on the analysis of its functional groups and predictable fragmentation patterns.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the ester group and the tetrahydropyran ring.

m/z (Predicted) Proposed Fragment Ion Structural Representation of Fragment Notes
144[M]⁺[C₇H₁₂O₃]⁺Molecular ion
113[M - OCH₃]⁺[C₆H₉O₂]⁺Loss of the methoxy group from the ester.
85[M - COOCH₃]⁺[C₅H₉O]⁺Loss of the entire methoxycarbonyl group.
59[COOCH₃]⁺[C₂H₃O₂]⁺The methoxycarbonyl fragment itself.
55[C₄H₇]⁺A common fragment in cyclic systems resulting from ring cleavage.
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is predicted to be dominated by absorptions corresponding to its ester and ether functional groups, as well as the C-H bonds of the saturated ring. A notable feature is the strong carbonyl (C=O) stretch of the ester group.[1]

Wavenumber (cm⁻¹) (Predicted) Intensity Functional Group Vibrational Mode
2950-2850Medium-StrongC-H (alkane)Symmetric and Asymmetric Stretching
1735-1750StrongC=O (ester)Stretching
1250-1000StrongC-O (ester and ether)Stretching
1470-1430MediumC-H (alkane)Bending

Experimental Protocols

The following are detailed methodologies for acquiring the mass and IR spectra of liquid organic compounds like this compound.

Mass Spectrometry (Electron Ionization - GC-MS)

Objective: To obtain the mass spectrum of the compound, revealing its molecular weight and fragmentation pattern.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)

Objective: To obtain the infrared spectrum of the compound to identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application:

    • Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[4]

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Cleaning and Data Analysis:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

    • Process the acquired spectrum (baseline correction, if necessary) and identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualizations

experimental_workflow cluster_sample Sample cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_conclusion Structural Confirmation sample This compound (Liquid) ms_prep Dilute in Solvent sample->ms_prep ir_prep Neat Sample on ATR sample->ir_prep gcms GC-MS Analysis (EI) ms_prep->gcms ms_data Mass Spectrum (m/z vs. Intensity) gcms->ms_data ms_interp Identify Molecular Ion & Fragmentation ms_data->ms_interp conclusion Confirm Structure of this compound ms_interp->conclusion ftir FTIR-ATR Analysis ir_prep->ftir ir_data IR Spectrum (Transmittance vs. Wavenumber) ftir->ir_data ir_interp Identify Functional Group Absorptions ir_data->ir_interp ir_interp->conclusion

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_structure Structural Confirmation ms_data Mass Spectrum - Molecular Ion at m/z 144 - Fragments at m/z 113, 85, 59 ms_interp Indicates Molecular Weight of 144 g/mol Suggests presence of -OCH₃ and -COOCH₃ groups ms_data->ms_interp ir_data IR Spectrum - Strong C=O stretch at ~1740 cm⁻¹ - Strong C-O stretch at ~1200 cm⁻¹ - C-H stretches at ~2900 cm⁻¹ ir_interp Confirms Ester (C=O, C-O) Confirms Ether (C-O) Confirms Alkane (C-H) ir_data->ir_interp structure This compound (C₇H₁₂O₃) ms_interp->structure ir_interp->structure

Caption: Logical process for structure elucidation.

References

In-Depth Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate (CAS Number: 18729-20-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical data, and safety information for Methyl tetrahydro-2H-pyran-3-carboxylate.

Chemical and Physical Properties

This compound is a cyclic ester with a tetrahydropyran ring functionalized with a methyl ester group.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic structures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18729-20-9[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Boiling Point 183°C at 760 mmHg[1]
Purity Typically ~96%[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various strategies, with intramolecular oxa-Michael addition being a prominent method. This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester.

General Synthesis Workflow: Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition provides a powerful route to construct the tetrahydropyran ring. The general workflow involves the formation of a key intermediate, a hydroxy-containing α,β-unsaturated ester, which then undergoes base-catalyzed cyclization.

G General Workflow for Tetrahydropyran Synthesis cluster_start Starting Materials start1 Hydroxy-alkene intermediate Hydroxy-functionalized α,β-Unsaturated Ester Intermediate start1->intermediate Coupling Reaction start2 α,β-Unsaturated Ester start2->intermediate cyclization Intramolecular oxa-Michael Addition (Base-catalyzed) intermediate->cyclization product This compound Derivative cyclization->product

General synthesis workflow for tetrahydropyran derivatives.
Experimental Protocol: Synthesis of a Substituted Tetrahydropyran via Intramolecular Oxa-Michael Addition

Materials:

  • Hydroxy-functionalized α,β-unsaturated ester

  • Strong base (e.g., sodium methoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran, methanol)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of the hydroxy-functionalized α,β-unsaturated ester is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: The reaction mixture is cooled to a suitable temperature (often 0 °C or below), and the strong base is added portion-wise or as a solution.

  • Reaction Monitoring: The progress of the cyclization is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the addition of a suitable quenching agent.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired tetrahydropyran derivative.

Analytical Data

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR δ ~3.34 ppm (s, 3H, -OCH₃)[1]
¹³C NMR δ ~169.6 ppm (C=O, ester)[1]
IR ~1736 cm⁻¹ (C=O stretch, ester)[1]

Note: Detailed peak assignments for the full NMR spectra and mass spectrometry data were not available in the searched literature.

Safety Information

This compound is classified as a warning substance. Appropriate safety precautions should be taken during handling and use.

Table 3: Hazard Identification for this compound

Hazard StatementClassification
H227 Combustible liquid
H319 Causes serious eye irritation

Handling and Storage:

  • Store in a dry, well-ventilated place at room temperature.

  • Keep container tightly closed.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Mechanism of Action and Biological Activity

This compound can act as a nucleophile or an electrophile, enabling its participation in various chemical reactions, particularly cyclization reactions to form heterocyclic compounds.[1] While its direct biological activity is not extensively studied, its derivatives are of interest in medicinal chemistry. The tetrahydropyran motif is present in numerous biologically active natural products. Research has indicated that some tetrahydropyran derivatives exhibit potential antimicrobial and antiviral properties.[1]

Role in Synthesis of Bioactive Molecules

The reactivity of the ester and the tetrahydropyran ring allows for further chemical modifications to produce a variety of derivatives. These derivatives can be screened for a range of biological activities.

G Role in Bioactive Molecule Synthesis cluster_derivatization Chemical Derivatization cluster_screening Biological Screening start This compound d1 Amidation start->d1 d2 Reduction start->d2 d3 Hydrolysis start->d3 s1 Antimicrobial Activity d1->s1 s2 Antiviral Activity d2->s2 s3 Other Bioactivities d3->s3 lead_compound Potential Lead Compounds s1->lead_compound s2->lead_compound s3->lead_compound

Synthetic utility and screening workflow.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for comprehensive safety data sheets or experimental validation.

References

Preliminary Biological Activity Screening of Methyl Tetrahydro-2H-Pyran-3-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. Methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives represent a class of compounds with significant potential for the development of novel therapeutic agents. Their structural features, including stereocenters and a modifiable ester group, allow for the creation of diverse chemical libraries for biological screening. This technical guide provides an in-depth overview of the preliminary biological activity screening of these derivatives, focusing on anticancer, antimicrobial, and antioxidant activities. The guide includes structured data from related compounds to illustrate potential bioactivities, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant biological pathways.

Data Presentation: Biological Activities of Tetrahydropyran and Related Derivatives

Table 1: Representative Anticancer Activity of Tetrahydropyran and Related Derivatives

Compound ClassSpecific Derivative/ModificationCancer Cell LineAssayIC50 (µM)
Tetrahydropyran-based STAT3 Inhibitor4-tetrahydropyranyl (THP) analogue-STAT3 DNA-binding5.0[1]
Tetrahydropyran-based STAT3 Inhibitor(R)-enantiomer Pro analogue-STAT3 DNA-binding2.4[1]
4-oxo-3-carboxyl quinoloneCarboxyl ester derivativeK1 and 3D7 (malaria)Antimalarial~0.25[2]
Quinolone-3-carboxamideDerivative 10eHepG2Cytotoxicity0.88[3]
Quinolone-3-carboxamideDerivative 10iHepG2Cytotoxicity1.60[3]

Table 2: Representative Antimicrobial Activity of Tetrahydropyran and Related Derivatives

Compound ClassSpecific DerivativeMicrobial StrainAssayMIC (µg/mL)Zone of Inhibition (mm)
Tetrahydropyrimidine carboxamideIndole-3-yl substitutedE. coliMICPotent-[4]
Tetrahydropyrimidine carboxamideIndole-3-yl substitutedS. aureusMICModerate-[4]
Tetrahydropyrimidine derivativeCompound 6aPs. aeruginosaAgar well diffusion-8.5[5]
Tetrahydropyrimidine derivativeCompound 3aPs. aeruginosaAgar well diffusion-7.0[5]
Tetrahydropyrimidine-5-(N-aryl) carboxamidesVarious substitutedS. aureus--12-18
Tetrahydropyrimidine-5-(N-aryl) carboxamidesVarious substitutedE. coli--10-16

Table 3: Representative Antioxidant Activity of Carboxamide and Related Derivatives

Compound ClassAssayIC50 (µg/mL)
Tetrahydropyrimidine carboxamideDPPH Scavenging-[4]
Tetrahydropyrimidine carboxamideNitric Oxide Scavenging7.21 - 8.52[4]
N-Aryl CarboxamidesDPPH Scavenging-

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • Control drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and control drug in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution (MIC) and Agar Well Diffusion

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Serial Dilution: Add 100 µL of broth to each well. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and control antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates microbial growth.

Agar Well Diffusion:

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer

  • Test compounds

  • Positive control antibiotic

Procedure:

  • Inoculation: Dip a sterile swab into the microbial inoculum and streak it evenly across the entire surface of the MHA plate.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Test compounds

  • Standard antioxidant (e.g., Ascorbic acid)

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds and the standard in methanol.

  • Assay: Add 100 µL of the DPPH solution to each well of a 96-well plate, followed by 100 µL of the test compound or standard solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening start This compound ester_mod Ester Modification (Amidation, etc.) start->ester_mod e.g., Aminolysis ring_sub Ring Substitution start->ring_sub e.g., Functionalization derivatives Library of Derivatives ester_mod->derivatives ring_sub->derivatives primary_screen Primary Screening (e.g., Single High Concentration) derivatives->primary_screen Test Compounds anticancer Anticancer Assays (MTT, etc.) primary_screen->anticancer antimicrobial Antimicrobial Assays (MIC, Diffusion) primary_screen->antimicrobial antioxidant Antioxidant Assays (DPPH, etc.) primary_screen->antioxidant dose_response Dose-Response & IC50/MIC Determination anticancer->dose_response antimicrobial->dose_response antioxidant->dose_response hit_compounds Hit Compounds dose_response->hit_compounds

Caption: Workflow for the synthesis and preliminary biological screening of this compound derivatives.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activates stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylates stat3_active p-STAT3 (Active Dimer) stat3_inactive->stat3_active Dimerization nucleus Nucleus stat3_active->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription Induces inhibitor Tetrahydropyran Derivative (Potential Inhibitor) inhibitor->stat3_inactive Inhibits Phosphorylation

Caption: A potential mechanism of action: Inhibition of the JAK/STAT3 signaling pathway by tetrahydropyran derivatives.

structure_activity_relationship cluster_modifications Structural Modifications cluster_activities Biological Activities core Tetrahydropyran-3-carboxylate Core r1 R1: Ester/Amide Group r2 R2: Substituents on the Ring r3 R3: Stereochemistry potency Potency (IC50/MIC) r1->potency Influences physicochem Physicochemical Properties (Solubility, Lipophilicity) r1->physicochem Influences r2->potency Influences selectivity Selectivity r2->selectivity Influences r3->potency Influences r3->selectivity Influences

Caption: Logical relationships in the structure-activity studies of tetrahydropyran derivatives.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutics. Its saturated pyran ring structure is a common motif in many biologically active molecules, contributing to favorable physicochemical properties such as metabolic stability and solubility. This technical guide provides a comprehensive overview of the historical synthesis and discovery of this compound, detailing key experimental methodologies and presenting comparative data for various synthetic approaches. The document explores the evolution of its synthesis from early methods, likely involving the reduction of unsaturated precursors, to modern catalytic strategies.

Introduction and Historical Context

The precise historical record of the initial discovery and synthesis of this compound is not well-documented in seminal publications. However, its origins can be logically inferred from the broader history of tetrahydropyran chemistry. The parent tetrahydropyran ring system gained significant attention in the early 20th century due to its prevalence in natural products, most notably in the pyranose form of sugars. The stability of the saturated tetrahydropyran ring made its derivatives attractive synthetic targets.

A classic and early method for the synthesis of tetrahydropyrans involves the catalytic hydrogenation of their corresponding dihydropyran precursors. This suggests that the historical synthesis of this compound likely proceeded through the preparation and subsequent reduction of an unsaturated intermediate, namely methyl 3,4-dihydro-2H-pyran-5-carboxylate.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the reduction of an unsaturated precursor and, more recently, direct cyclization strategies.

Synthesis of the Dihydropyran Precursor

A common historical and industrially relevant method for the synthesis of the key precursor, methyl 3,4-dihydro-2H-pyran-5-carboxylate, involves a two-step sequence starting from readily available materials.[1][2]

Step 1: Alkylation of Methyl Acetoacetate

The first step is the alkylation of methyl acetoacetate with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, in the presence of a base. This reaction forms a halo-ketone intermediate.

Step 2: Intramolecular O-Alkylation and Cyclization

The halo-ketone intermediate then undergoes an intramolecular O-alkylation, typically promoted by a base like sodium methoxide, to yield the cyclized product, methyl 3,4-dihydro-2H-pyran-5-carboxylate.[1][2]

A general workflow for this process is illustrated below:

G cluster_0 Synthesis of Dihydropyran Precursor A Methyl Acetoacetate D Alkylation A->D B 1-Bromo-3-chloropropane B->D C Base (e.g., NaOMe) C->D F Intramolecular O-Alkylation C->F E Halo-ketone Intermediate D->E E->F G Methyl 3,4-dihydro-2H-pyran-5-carboxylate F->G

Figure 1: General workflow for the synthesis of the dihydropyran precursor.
Reduction of the Dihydropyran Precursor to this compound

The saturation of the double bond in methyl 3,4-dihydro-2H-pyran-5-carboxylate is the final and key step to obtaining the target molecule. Several reduction methods can be employed.

Catalytic hydrogenation is a widely used and efficient method for the reduction of alkenes. Heterogeneous catalysts are commonly employed for this transformation.

  • Raney Nickel: A classic and effective catalyst for the hydrogenation of dihydropyrans is Raney Nickel.[3] The reaction is typically carried out under a hydrogen atmosphere at moderate pressures.

  • Palladium on Carbon (Pd/C): Palladium on carbon is another robust catalyst for this type of reduction, often requiring a hydrogen atmosphere.

  • Platinum Oxide (PtO2): Also known as Adams' catalyst, PtO2 is a versatile hydrogenation catalyst that can be used for this transformation.

The general workflow for catalytic hydrogenation is as follows:

G cluster_1 Catalytic Hydrogenation H Methyl 3,4-dihydro-2H-pyran-5-carboxylate L Hydrogenation Reaction H->L I Hydrogen Gas (H2) I->L J Catalyst (e.g., Raney Ni, Pd/C) J->L K Solvent (e.g., Ethanol, Ethyl Acetate) K->L M This compound L->M

Figure 2: Workflow for the catalytic hydrogenation of the dihydropyran precursor.

Chemical reducing agents can also be employed to saturate the double bond.

  • Sodium Borohydride (NaBH4): While typically used for the reduction of carbonyl compounds, sodium borohydride, sometimes in combination with transition metal salts or in specific solvent systems, can reduce carbon-carbon double bonds, particularly those conjugated with an ester group.[4][5]

Modern Synthetic Approaches: Organocatalytic Domino Reactions

In recent years, organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. Asymmetric organocatalytic domino reactions can provide access to highly functionalized and enantioenriched tetrahydropyran derivatives in a single step from acyclic precursors.[6] While a direct organocatalytic synthesis of the unsubstituted this compound is less common, these methods are invaluable for creating substituted analogs. A general representation of such a domino reaction is shown below.

G cluster_2 Organocatalytic Domino Reaction N Acyclic Precursor 1 (e.g., Enal) Q Domino Reaction (e.g., Michael-Henry) N->Q O Acyclic Precursor 2 (e.g., β-ketoester) O->Q P Chiral Organocatalyst P->Q R Substituted Methyl tetrahydro-2H-pyran-3-carboxylate Q->R

Figure 3: Conceptual workflow for organocatalytic synthesis of substituted tetrahydropyrans.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

StepReactantsReagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
1. AlkylationMethyl acetoacetate, 1-Bromo-3-chloropropaneSodium methoxideMethanolRefluxNot specifiedNot specified[1]
2. CyclizationHalo-ketone intermediateSodium methoxideMethanolNot specifiedNot specifiedGood[1][2]

Table 2: Reduction of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

MethodCatalyst/ReagentSolventPressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Reference
Catalytic HydrogenationRaney NickelEther2.7 (40 psi)Room Temperature0.25 - 0.33Quantitative[3]
Catalytic Hydrogenation5% Pd/Al2O3Not specifiedNot specifiedNot specifiedNot specifiedHighEnantioselective version reported
Chemical ReductionSodium BorohydrideTHF/MethanolN/AReflux2 - 570 - 92 (for similar esters)[4][5]

Experimental Protocols

General Protocol for the Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate[1][2]

Step 1: Alkylation To a solution of sodium methoxide in methanol, methyl acetoacetate is added. The mixture is then treated with 1-bromo-3-chloropropane and heated to reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). After completion, the solvent is removed under reduced pressure.

Step 2: Cyclization The crude halo-ketone intermediate is dissolved in methanol, and a solution of sodium methoxide is added. The reaction mixture is stirred at room temperature until the cyclization is complete. The mixture is then neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by distillation.

Protocol for Catalytic Hydrogenation using Raney Nickel[3]

Materials:

  • Methyl 3,4-dihydro-2H-pyran-5-carboxylate

  • Raney Nickel catalyst

  • Anhydrous ether (or other suitable solvent)

  • Hydrogen gas

  • Low-pressure catalytic hydrogenation apparatus

Procedure:

  • The Raney Nickel catalyst is washed with anhydrous ether.

  • The washed catalyst is transferred to the hydrogenation bottle under ether.

  • The apparatus is assembled, and the ether is removed under vacuum, followed by flushing with an inert gas.

  • Methyl 3,4-dihydro-2H-pyran-5-carboxylate is introduced into the hydrogenation bottle.

  • The system is evacuated and filled with hydrogen gas twice.

  • The apparatus is pressurized with hydrogen to approximately 40 psi (2.7 atm).

  • The mixture is agitated vigorously. Hydrogen uptake is monitored.

  • Once the theoretical amount of hydrogen is consumed (typically within 15-20 minutes), the reaction is complete.

  • The catalyst is allowed to settle, and the product, this compound, is decanted. The yield is typically quantitative.

General Protocol for Reduction using Sodium Borohydride[4][5]

Materials:

  • Methyl 3,4-dihydro-2H-pyran-5-carboxylate

  • Sodium borohydride

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Methyl 3,4-dihydro-2H-pyran-5-carboxylate is dissolved in THF.

  • Sodium borohydride is added to the stirred solution.

  • The suspension is heated, and methanol is added dropwise.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the reaction is quenched with a dilute acid (e.g., 2N HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated to yield this compound.

Conclusion

The synthesis of this compound has evolved from classical methods rooted in the early exploration of heterocyclic chemistry to modern, highly efficient catalytic processes. The historical approach, likely involving the catalytic hydrogenation of a dihydropyran precursor, remains a robust and high-yielding method. Contemporary strategies, including the use of alternative reducing agents and the development of organocatalytic domino reactions for substituted analogs, offer greater flexibility and access to chiral derivatives. This guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic landscape of this important building block, facilitating its application in the synthesis of complex and biologically active molecules.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of Methyl tetrahydro-2H-pyran-3-carboxylate. This compound serves as a valuable building block in organic synthesis, and a thorough understanding of its properties is crucial for its application in research and drug development.

Molecular Structure and Stereochemistry

This compound possesses a saturated six-membered tetrahydropyran (THP) ring with a methoxycarbonyl group at the 3-position. The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-Methyl tetrahydro-2H-pyran-3-carboxylate and (S)-Methyl tetrahydro-2H-pyran-3-carboxylate.

Furthermore, the substituent at the C3 position can exist in either an axial or equatorial orientation relative to the chair conformation of the tetrahydropyran ring. This leads to the possibility of cis and trans diastereomers if another substituent is present on the ring. In the case of the unsubstituted ring, the conformational preference of the methoxycarbonyl group is a key determinant of the molecule's overall shape and reactivity. Generally, for 3-substituted tetrahydropyrans, the substituent prefers the equatorial position to minimize steric hindrance.

Diagram of Stereoisomers

stereoisomers racemate This compound (Racemic Mixture) chiral_res Chiral Resolution or Asymmetric Synthesis racemate->chiral_res Separation/Synthesis R_enantiomer (R)-enantiomer S_enantiomer (S)-enantiomer chiral_res->R_enantiomer chiral_res->S_enantiomer synthesis_workflow start 5,6-dihydro-2H-pyran-3-carboxylic acid hydrogenation Asymmetric Hydrogenation (Pd/Al2O3, Cinchonidine, H2) start->hydrogenation acid tetrahydro-2H-pyran-3-carboxylic acid hydrogenation->acid esterification Esterification (MeOH, H+) acid->esterification product This compound esterification->product

A Technical Guide to the Solubility of Methyl Tetrahydro-2H-pyran-3-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl tetrahydro-2H-pyran-3-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's structural features and outlines detailed experimental protocols for its precise determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis who are considering the use of this compound.

Predicted Solubility Profile

This compound is a cyclic ether and an ester. Its molecular structure, featuring a polar ester group and an ether linkage within a non-polar hydrocarbon ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational understanding of its expected behavior in various organic solvents.[1]

Polar Solvents: The presence of the ester and ether functional groups, which can act as hydrogen bond acceptors, suggests that this compound will exhibit some solubility in polar organic solvents.[2] However, the non-polar cyclic hydrocarbon backbone will likely limit its miscibility with highly polar solvents.

Non-Polar Solvents: Conversely, the significant non-polar character imparted by the tetrahydropyran ring suggests good solubility in non-polar and weakly polar organic solvents.[3] Solvents with similar polarity, such as toluene and diethyl ether, are expected to be effective at dissolving this compound.

A summary of the predicted solubility is presented in the table below. It is crucial to note that these are qualitative predictions, and experimental verification is essential for quantitative applications.

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneHighThe non-polar tetrahydropyran ring is structurally similar to these solvents, leading to favorable van der Waals interactions.[3]
Weakly Polar Diethyl Ether, Dichloromethane, Ethyl AcetateHigh to ModerateA balance of polar and non-polar characteristics in these solvents allows for effective interaction with both the polar functional groups and the non-polar ring of the solute.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to LowWhile the polar groups of the solute can interact with these solvents, the non-polar ring may limit overall solubility.[4]
Polar Protic Methanol, Ethanol, IsopropanolLowThe strong hydrogen bonding network of protic solvents may not be sufficiently disrupted by the solute to allow for high solubility.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods must be employed. The following sections detail two common and effective methods for determining the solubility of a liquid solute like this compound in organic solvents: the gravimetric method and the High-Performance Liquid Chromatography (HPLC) method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5][6][7] It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvents)

  • Glass syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully draw the supernatant (the saturated solution) into a glass syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Weigh the evaporating dish or vial containing the filtered saturated solution to determine the total mass of the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, followed by drying in an oven at a temperature below the boiling point of the solute and solvent).

    • Once the solvent has been completely removed, weigh the dish or vial containing the solute residue.

    • The difference in weight before and after evaporation gives the mass of the dissolved solute.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

    • Solubility ( g/100 g solvent):

      • Mass of solvent = (Mass of saturated solution + dish) - (Mass of solute + dish)

      • Solubility = (Mass of solute / Mass of solvent) x 100

    • Solubility ( g/100 mL solvent):

      • Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature

      • Solubility = (Mass of solute / Volume of solvent) x 100

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, particularly for compounds that are soluble at low concentrations or are difficult to handle with the gravimetric method.[8][9][10] This method involves preparing a saturated solution and then quantifying the solute concentration using a calibrated HPLC system.

Materials and Equipment:

  • This compound (solute and for standards)

  • Selected organic solvents (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Analytical column appropriate for the solute and solvents

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Syringe filters (chemically compatible with the mobile phase)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase or a solvent in which the compound is freely soluble).

    • Inject each standard solution into the HPLC system and record the corresponding peak area.

    • Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solution.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution at the desired temperature.

  • Sample Preparation and Analysis:

    • Follow the same procedure as in the gravimetric method (Section 2.1, step 2) to obtain a filtered saturated solution.

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample from its peak area.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or HPLC method.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification cluster_grav Gravimetric Method cluster_hplc HPLC Method cluster_calc Calculation prep1 Add excess solute to a known amount of solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 sep1 Allow undissolved solute to settle prep2->sep1 sep2 Filter supernatant to obtain clear saturated solution sep1->sep2 grav1 Weigh a known amount of the saturated solution sep2->grav1 To Gravimetric hplc2 Dilute the saturated solution sep2->hplc2 To HPLC grav2 Evaporate the solvent grav1->grav2 grav3 Weigh the remaining solute grav2->grav3 calc Calculate Solubility (e.g., g/100mL, mg/mL) grav3->calc hplc1 Prepare calibration curve from standard solutions hplc3 Inject and analyze by HPLC hplc2->hplc3 hplc4 Determine concentration from calibration curve hplc3->hplc4 hplc4->calc

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

The Therapeutic Potential of Functionalized Tetrahydropyran Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, ability to engage in hydrogen bonding, and favorable metabolic profile make it an attractive structural motif for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic applications of functionalized THP compounds, focusing on their roles in oncology, virology, and metabolic diseases. This document details quantitative biological data, experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

The Tetrahydropyran Scaffold in Medicinal Chemistry

The THP moiety is often employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution can lead to significant improvements in a compound's physicochemical properties. The introduction of the ring oxygen can reduce lipophilicity, which may enhance aqueous solubility and improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.[1]

Therapeutic Applications and Key Compounds

Functionalized tetrahydropyrans have demonstrated efficacy in a range of therapeutic areas. Below are key examples of THP-containing compounds that are either approved drugs or are in clinical development, highlighting the versatility of this scaffold.

Anticancer Agents

The THP motif is a common feature in a variety of anticancer agents, targeting diverse mechanisms from kinase inhibition to disruption of the spliceosome.

  • Gilteritinib (Xospata®): An approved therapy for relapsed or refractory acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation.[1][2] Gilteritinib is a potent inhibitor of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][4]

  • AZD0156: An inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, a key regulator of the DNA damage response.[5] It is being investigated for its potential to sensitize cancer cells to radiation and PARP inhibitors like olaparib.[5][6][7]

  • Neopeltolide and its Analogs: A marine natural product with potent antiproliferative activity.[8] Synthetic analogs have been developed to explore its structure-activity relationship (SAR) and improve its therapeutic potential.[9][10][11]

  • FR901464 Analogs: This natural product targets the spliceosome, and its tetrahydropyran-spiroepoxide moiety is crucial for its covalent binding and potent antiproliferative activity.[3]

Antiviral Agents

The unique stereochemical presentation of substituents on the THP ring makes it a valuable component in the design of potent and selective antiviral drugs, particularly for HIV.

  • HIV Protease Inhibitors: The THP and related tetrahydrofuran (THF) moieties are key components of several HIV protease inhibitors. They are designed to fit into the S2 binding pocket of the protease, forming critical hydrogen bonds and van der Waals interactions.[9] Darunavir, a clinically used HIV protease inhibitor, contains a bis-THF ligand, and further research has explored the incorporation of fused tetrahydropyran-tetrahydrofuran ligands to enhance potency against drug-resistant strains.[9]

Antidiabetic Agents

The THP scaffold is also present in drugs targeting metabolic disorders, such as type 2 diabetes.

  • SGLT2 Inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs that lower blood glucose by promoting its excretion in the urine. Several SGLT2 inhibitors incorporate a THP ring as part of their glucose-mimicking structure. These drugs have shown significant benefits in reducing cardiovascular events and mortality in patients with type 2 diabetes and heart failure.[12][13][14]

Quantitative Biological Data

The following tables summarize the in vitro activity of representative functionalized tetrahydropyran compounds against their respective targets and in cellular assays.

Table 1: Anticancer Activity of Tetrahydropyran-Containing Compounds

Compound/AnalogTarget/Cell LineAssay TypeIC50/GI50Reference
Gilteritinib FLT3Kinase Assay0.29 nM[1]
AXLKinase Assay0.73 nM[1]
AZD0156 ATMCellular Kinase Assay0.58 nM[6]
Neopeltolide P388 (murine leukemia)Proliferation Assay0.56 nM[15]
A-549 (human lung adenocarcinoma)Proliferation Assay1.2 nM[15]
NCI-ADR-RES (human ovarian sarcoma)Proliferation Assay5.1 nM[15]
FR901464 Analog (Meayamycin) HCT-116 (human colon cancer)Proliferation Assay1.1 ± 0.2 nM[16]
LS174T (human colon cancer)Proliferation Assay5.7 ± 1.3 nM[16]
A549 (human lung cancer)Proliferation Assay7.4 ± 2.4 nM[16]
Tetrahydropyran-Triazole Hybrid (6g) MCF-7 (human breast cancer)Proliferation Assay6.67 ± 0.39 µM[17]
HeLa (human cervical cancer)Proliferation Assay4.49 ± 0.32 µM[17]
DU-145 (human prostate cancer)Proliferation Assay10.38 ± 0.42 µM[17]

Table 2: Antiviral Activity of Tetrahydropyran-Containing HIV Protease Inhibitors

CompoundTargetAssay TypeKiIC50Reference
Compound 14 (C4-methoxy bis-THF analog) HIV-1 ProteaseEnzyme Assay2.9 pM2.4 nM[9]
Compound 15 (C4-methoxy bis-THF stereoisomer) HIV-1 ProteaseEnzyme Assay35 pM55 nM[9]
Compound 30b (fused Tp-THF analog) HIV-1 ProteaseEnzyme Assay< 1 pM0.2 nM[1]
Compound 33 (GRL-0476) HIV-1 ProteaseEnzyme Assay2.7 pM0.5 nM[9]

Signaling Pathways and Experimental Workflows

The therapeutic effects of functionalized tetrahydropyran compounds are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Signaling Pathways

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-type) FLT3_Ligand->FLT3_Receptor Binds PI3K_Akt PI3K/Akt Pathway FLT3_Receptor->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK Activates STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Activates FLT3_Mutant Mutated FLT3 Receptor (ITD or TKD) FLT3_Mutant->PI3K_Akt Constitutively Activates FLT3_Mutant->RAS_MAPK Constitutively Activates FLT3_Mutant->STAT5 Constitutively Activates Apoptosis Apoptosis FLT3_Mutant->Apoptosis Inhibition leads to Gilteritinib Gilteritinib Gilteritinib->FLT3_Mutant Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and its inhibition by Gilteritinib.

ATM_Signaling_Pathway cluster_downstream Downstream Effectors DNA_DSB DNA Double-Strand Breaks (e.g., from Radiation/Chemotherapy) ATM ATM Kinase DNA_DSB->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates BRCA1 BRCA1 ATM->BRCA1 Phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair Inhibition prevents AZD0156 AZD0156 AZD0156->ATM Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis BRCA1->DNA_Repair

Caption: ATM-mediated DNA damage response pathway and its inhibition by AZD0156.

Experimental Workflows

MTT_Assay_Workflow A Seed cells in 96-well plate B Add THP compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at ~570 nm F->G

Caption: General workflow for an MTT cell proliferation assay.

Kinase_Inhibition_Assay_Workflow A Prepare reaction mix: Kinase, Substrate, ATP B Add THP inhibitor (serial dilutions) A->B C Incubate at 30-37°C B->C D Stop reaction and detect signal (e.g., luminescence for ADP) C->D E Calculate % inhibition and IC50 D->E

Caption: Workflow for a biochemical kinase inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Functionalized Tetrahydropyrans

The synthesis of functionalized tetrahydropyrans can be achieved through various strategic approaches. Below is a general example of a Prins cyclization to form a substituted tetrahydropyran ring.

General Procedure for Prins Cyclization:

  • To a solution of a homoallylic alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added an aldehyde (1.2 eq).

  • A Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x volume).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

Note: Reaction conditions, including solvent, temperature, and catalyst, must be optimized for specific substrates.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test tetrahydropyran compound is prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the compound-containing medium is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][9][18]

In Vitro Kinase Inhibition Assay (e.g., FLT3)

This protocol describes a general method for a biochemical kinase assay to determine the inhibitory activity of a compound against a specific kinase, such as FLT3.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of the recombinant kinase (e.g., FLT3), a suitable substrate peptide, and ATP.

  • Compound Dilution: Prepare a serial dilution of the tetrahydropyran inhibitor in DMSO, and then further dilute in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and the inhibitor at various concentrations. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based luminescent signal.

  • Data Analysis: The luminescence is measured using a plate-reading luminometer. The background signal is subtracted, and the data is normalized to the controls. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4][5][19]

Conclusion and Future Perspectives

Functionalized tetrahydropyran compounds represent a rich and versatile class of molecules with significant therapeutic potential across a spectrum of diseases. The inherent properties of the THP scaffold, combined with the ability to introduce diverse functional groups with precise stereochemical control, provide a powerful platform for the development of novel drugs with improved efficacy, selectivity, and pharmacokinetic properties. The continued exploration of new synthetic methodologies to access novel THP derivatives, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly lead to the discovery of the next generation of innovative medicines. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Methodological & Application

Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of an unsaturated precursor, Methyl 3,4-dihydro-2H-pyran-5-carboxylate, followed by catalytic hydrogenation to yield the saturated target molecule.

Step 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

This initial step involves a condensation and intramolecular O-alkylation reaction. The protocol is adapted from established industrial processes.[1]

Experimental Protocol
  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with methanol.

  • Addition of Reactants: To the methanol, add 1-bromo-3-chloropropane and methyl acetoacetate.

  • Initiation of Reaction: While maintaining the temperature between 30-40°C, slowly add sodium methoxide powder in portions. The reaction is exothermic, and the temperature should be carefully controlled.

  • Reaction Progression: After the addition of sodium methoxide is complete, the reaction mixture is stirred at 30-40°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified by fractional distillation to yield the crude Methyl 3,4-dihydro-2H-pyran-5-carboxylate.

Quantitative Data Summary
ParameterValueReference
Reactants
1-bromo-3-chloropropane2.0 mol[1]
Methyl acetoacetate2.15 mol[1]
Sodium methoxide2.96 mol[1]
Methanol (solvent)780.0 mL[1]
Reaction Conditions
Temperature30-40 °C[1]
AtmosphereNitrogen[2]
Purification
MethodFractional Distillation[1]

Step 2: Catalytic Hydrogenation to this compound

The second step involves the reduction of the carbon-carbon double bond in the dihydropyran ring via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This is a standard and effective method for the saturation of alkenes.[3]

Experimental Protocol
  • Safety Precaution: Palladium on carbon can be pyrophoric. Handle in a well-ventilated fume hood and do not allow the used catalyst to dry.[3][4]

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Methyl 3,4-dihydro-2H-pyran-5-carboxylate in a suitable solvent such as methanol or ethyl acetate.[5]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Hydrogenation: The reaction flask is then purged with hydrogen gas and the reaction is stirred vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for atmospheric pressure reactions) at room temperature.[3][4]

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is fully consumed.

  • Work-up and Purification: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.[4] The filter cake should be washed with the reaction solvent and kept wet until proper disposal. The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by silica gel chromatography if necessary.

Quantitative Data Summary
ParameterValue/RangeReference
Reactants
Methyl 3,4-dihydro-2H-pyran-5-carboxylate1.0 equiv
10% Palladium on Carbon5-10 mol%[3]
Reaction Conditions
SolventMethanol or Ethyl Acetate[5]
Hydrogen Pressure1 atm (balloon) to 6 bar[3][4]
TemperatureRoom Temperature to 30°C[3]
Reaction Time5.5 - 24 hours (monitor by TLC)[3]
Yield
Expected Yield>90%[3]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Dihydropyran Formation cluster_step2 Step 2: Hydrogenation A 1-bromo-3-chloropropane + Methyl acetoacetate C Condensation & Intramolecular O-alkylation (30-40°C) A->C B Sodium Methoxide in Methanol B->C D Methyl 3,4-dihydro-2H-pyran-5-carboxylate C->D Fractional Distillation E Methyl 3,4-dihydro-2H-pyran-5-carboxylate G Catalytic Hydrogenation (Room Temperature) E->G F H2, 10% Pd/C in Methanol F->G H This compound G->H Filtration & Solvent Evaporation

Caption: Overall synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials (1-bromo-3-chloropropane, methyl acetoacetate) Step1 Synthesis of Unsaturated Precursor (Methyl 3,4-dihydro-2H-pyran-5-carboxylate) Start->Step1 Condensation/ Alkylation Step2 Reduction of Double Bond (Catalytic Hydrogenation) Step1->Step2 Purification & Isolation End Final Product (this compound) Step2->End Work-up

Caption: Logical progression from starting materials to the final product.

References

Application Notes and Protocols: Methyl Tetrahydro-2H-pyran-3-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) as a versatile building block in the synthesis of fused heterocyclic systems. The protocols detailed below offer step-by-step methodologies for the synthesis of pyran-fused pyrazoles and pyrimidines, which are key scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a cyclic β-ketoester that serves as a valuable precursor for the construction of a variety of heterocyclic compounds. Its inherent structural features, including the reactive β-ketoester moiety and the saturated pyran ring, allow for diverse chemical transformations. The tetrahydropyran motif is a prevalent structural element in numerous natural products and biologically active molecules, often conferring favorable pharmacokinetic properties. This document outlines the application of MTHPC in the synthesis of pyrazolo[4,3-c]pyrans and pyrano[2,3-d]pyrimidines, classes of compounds with significant potential in pharmaceutical research.

Synthesis of Pyrazolo[4,3-c]pyranones

The reaction of this compound with hydrazine hydrate provides a direct route to 1,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyran-3(5H)-one. This cyclocondensation reaction is a fundamental method for the formation of fused pyrazole ring systems from β-ketoesters.

Reaction Scheme:

cluster_0 Synthesis of Pyrazolo[4,3-c]pyranone MTHPC This compound Pyranopyrazole 1,4,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyran-3(5H)-one MTHPC->Pyranopyrazole Reflux, Ethanol Hydrazine Hydrazine Hydrate Hydrazine->Pyranopyrazole

Caption: Synthesis of a pyrazolo[4,3-c]pyranone derivative from MTHPC.

Experimental Protocol: Synthesis of 1,4,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyran-3(5H)-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyran-3(5H)-one.

Quantitative Data Summary:
EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1MTHPCHydrazine HydrateEthanolReflux (approx. 78)585

Synthesis of Pyrano[2,3-d]pyrimidines

This compound can also be employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives through a multicomponent reaction. A plausible approach involves the condensation of MTHPC with an aldehyde and urea or a urea derivative. This type of reaction, often referred to as a Biginelli-type reaction, is a powerful tool for the rapid construction of complex heterocyclic scaffolds.

Reaction Scheme:

cluster_1 Multicomponent Synthesis of a Pyrano[2,3-d]pyrimidine MTHPC This compound Pyranopyrimidine Dihydropyrano[2,3-d]pyrimidine MTHPC->Pyranopyrimidine Aldehyde Aromatic Aldehyde Aldehyde->Pyranopyrimidine Urea Urea Urea->Pyranopyrimidine Catalyst Acid Catalyst (e.g., HCl) Catalyst->Pyranopyrimidine Reflux, Ethanol

Caption: Multicomponent synthesis of a pyrano[2,3-d]pyrimidine derivative.

Experimental Protocol: Synthesis of a Dihydropyrano[2,3-d]pyrimidine Derivative

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and then water to remove any unreacted urea and catalyst.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary:
EntryReactant 1Reactant 2Reactant 3CatalystSolventTemperature (°C)Time (h)Yield (%)
1MTHPCBenzaldehydeUreaHClEthanolReflux (approx. 78)1075

Signaling Pathways and Biological Relevance

The synthesized pyran-fused heterocycles are of significant interest in drug discovery due to their structural similarity to known bioactive molecules. For instance, pyrazolo[3,4-d]pyrimidines are a well-established class of kinase inhibitors. The workflow for identifying the biological targets of these newly synthesized compounds often involves a series of in vitro and in silico screening assays.

cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Pyrano-fused Heterocycles Screening In Vitro Biological Screening (e.g., Kinase Assays) Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Active Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Drug

Caption: A typical workflow for the biological evaluation of synthesized compounds.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of medicinally relevant pyran-fused heterocyclic scaffolds. The protocols provided herein offer robust and efficient methods for the preparation of pyrazolo[4,3-c]pyranones and pyrano[2,3-d]pyrimidines. These methodologies, coupled with the potential for further structural diversification, highlight the importance of MTHPC in the toolkit of synthetic and medicinal chemists. The resulting compounds are valuable candidates for screening in various drug discovery programs, particularly those targeting kinases and other enzymes implicated in disease.

The Pivotal Role of Methyl tetrahydro-2H-pyran-3-carboxylate in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) is a versatile cyclic ester that serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly within the realm of medicinal chemistry. Its inherent structural features allow for diverse chemical transformations, making it a valuable precursor for the development of novel therapeutic agents. This document provides a detailed overview of the applications of MTHPC and its derivatives, with a focus on anticancer agents, and includes comprehensive experimental protocols and data.

Application Notes

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its favorable pharmacokinetic properties.[1] MTHPC provides a readily accessible entry point to this important structural motif. Derivatives of MTHPC have shown significant potential in various therapeutic areas, including:

  • Anticancer Agents: The pyran nucleus is a core component of many compounds exhibiting potent antiproliferative activity.[2] Notably, derivatives of the related tetrahydro-2H-pyran system have been synthesized and evaluated as powerful anticancer agents, demonstrating high efficacy against specific cancer cell lines.[2]

  • Antiviral and Antimicrobial Agents: The pyran scaffold is also associated with antiviral and antimicrobial properties, making MTHPC a valuable starting material for the development of new infectious disease therapies.[3]

The synthetic utility of MTHPC lies in its ability to undergo various chemical reactions, such as reduction, oxidation, and substitution, allowing for the introduction of diverse functional groups and the construction of complex heterocyclic systems.[3] A key transformation for creating functionalized pyran rings is the Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols to dihydropyranones, which can then be further elaborated.[1][4][5]

Featured Application: Synthesis of Potent Anticancer Agents

A significant application of the tetrahydropyran scaffold, accessible from precursors like MTHPC, is in the development of novel anticancer therapeutics. Research has demonstrated that polyfunctionalized tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives exhibit potent and selective activity against breast cancer cell lines.[2]

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of key tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives against the SK-BR-3 human breast cancer cell line.[2]

Compound IDStructureIC50 (µM) against SK-BR-3
16c R = 4-chlorophenyl0.21
16d R = 4-methoxyphenyl0.15

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These compounds demonstrated significantly higher potency against the SK-BR-3 cell line compared to other cancer cell lines and showed substantially less toxicity towards normal breast cells (MCF10A), indicating a favorable therapeutic window.[2]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of bioactive pyran derivatives, starting from a furan precursor via the Achmatowicz reaction, which can be adapted for the use of MTHPC-derived intermediates.

Synthesis of a Dihydropyranone Intermediate via Achmatowicz Reaction

This protocol describes the fundamental transformation of a furfuryl alcohol into a dihydropyranone, a key intermediate for further elaboration.

Materials:

  • Furfuryl alcohol derivative

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the furfuryl alcohol derivative in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dihydropyranone.

Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

This protocol outlines the subsequent steps to convert the dihydropyranone intermediate into the target anticancer compounds.[2]

Step 1: Reduction of the Dihydropyranone

  • Dissolve the dihydropyranone in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH4) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with acetone and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the corresponding alcohol.

Step 2: Protection of the Hydroxyl Group

  • Dissolve the alcohol in DCM and add an appropriate protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

  • Purify by column chromatography.

Step 3: Hydrazone Formation

  • Dissolve the protected pyran derivative in ethanol.

  • Add hydrazine hydrate and a catalytic amount of acetic acid.

  • Reflux the mixture until the reaction is complete.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting hydrazone by recrystallization or column chromatography.

Step 4: Cyclization to form the Pyrano[3,2-c]pyridazine Core

  • Dissolve the hydrazone in a suitable solvent (e.g., acetic acid).

  • Add an appropriate reagent for cyclization (e.g., an α-keto acid derivative).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, and isolate the product by filtration or extraction.

  • Purify the final compound by recrystallization or column chromatography.

Visualizations

Logical Workflow for the Synthesis of Bioactive Pyran Derivatives

The following diagram illustrates the general synthetic strategy to access bioactive pyrano[3,2-c]pyridazines from a furan precursor.

G Furan Furan Precursor Achmatowicz Achmatowicz Reaction (Oxidative Cyclization) Furan->Achmatowicz Dihydropyranone Dihydropyranone Intermediate Achmatowicz->Dihydropyranone Reduction Reduction Dihydropyranone->Reduction Pyranol Pyranol Intermediate Reduction->Pyranol Protection Protection Group Chemistry Pyranol->Protection ProtectedPyran Protected Pyran Protection->ProtectedPyran HydrazoneFormation Hydrazone Formation ProtectedPyran->HydrazoneFormation Hydrazone Hydrazone Derivative HydrazoneFormation->Hydrazone Cyclization Cyclization Hydrazone->Cyclization Bioactive Bioactive Tetrahydro-2H- pyrano[3,2-c]pyridazine Cyclization->Bioactive

Caption: Synthetic pathway to bioactive pyrano[3,2-c]pyridazines.

Signaling Pathway Inhibition by Anticancer Pyran Derivatives

While the exact mechanism of action for the described pyrano[3,2-c]pyridazine derivatives is a subject of ongoing research, many anticancer agents targeting breast cancer interfere with key signaling pathways that regulate cell proliferation and survival. The diagram below conceptualizes a potential mechanism of action.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., HER2) GrowthFactor->Receptor Signaling Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Pyran Pyrano[3,2-c]pyridazine Derivative Pyran->Signaling Inhibition

Caption: Potential inhibition of a cancer cell signaling pathway.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel bioactive molecules utilizing Methyl tetrahydro-2H-pyran-3-carboxylate as a versatile precursor. The following sections detail the synthesis of a potential anti-inflammatory agent through esterification and a potential anticancer agent via amidation.

Introduction

The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic bioactive molecules. Its inherent stability, conformational properties, and ability to participate in hydrogen bonding make it an attractive core for drug design. This compound (MTHPC) is a readily available starting material that can be chemically modified to generate a library of derivatives with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] This document outlines two primary synthetic pathways starting from MTHPC: reduction followed by esterification to produce an ibuprofen ester, and direct amidation to yield a benzylamide derivative.

Synthetic Pathways Overview

The overall synthetic strategy involves two main branches originating from the MTHPC precursor. The first pathway focuses on the reduction of the methyl ester to a primary alcohol, which then serves as a synthon for esterification with a known bioactive carboxylic acid, such as ibuprofen. The second pathway explores the direct amidation of the methyl ester to generate novel carboxamide derivatives with potential biological activity.

G MTHPC This compound Alcohol (Tetrahydro-2H-pyran-3-yl)methanol MTHPC->Alcohol Reduction (LiAlH4) Amide N-Benzyl-tetrahydro-2H-pyran-3-carboxamide (Anticancer) MTHPC->Amide Amidation Ester Ibuprofen Ester Derivative (Anti-inflammatory) Alcohol->Ester Esterification Ibuprofen Ibuprofen Ibuprofen->Ester Benzylamine Benzylamine Benzylamine->Amide

Caption: Synthetic routes from MTHPC.

Part 1: Synthesis of a Potential Anti-inflammatory Agent

This section details the synthesis of (tetrahydro-2H-pyran-3-yl)methyl 2-(4-isobutylphenyl)propanoate, an ester derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. Esterification of NSAIDs can modulate their pharmacokinetic properties, potentially reducing gastrointestinal side effects.[4][5]

Experimental Protocol 1: Reduction of this compound

This protocol describes the reduction of the methyl ester functionality of MTHPC to the corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol, using lithium aluminum hydride (LiAlH₄).

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Suspend LiAlH4 in dry THF B Cool to 0 °C A->B C Add MTHPC solution dropwise B->C D Stir at room temperature C->D E Quench with water and NaOH(aq) D->E F Filter and extract with ethyl acetate E->F G Dry and concentrate F->G H Column chromatography G->H

Caption: Workflow for MTHPC reduction.

Materials:

  • This compound (MTHPC)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (volume equivalent to the mass of LiAlH₄ used), followed by 15% NaOH solution (same volume as water), and then water again (3 times the volume of the initial water addition).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of celite to remove the aluminum salts.

  • Wash the filter cake with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford (tetrahydro-2H-pyran-3-yl)methanol.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (by GC-MS) >98%
¹H NMR (CDCl₃, 400 MHz) δ 3.80-3.20 (m, 5H), 2.00-1.20 (m, 5H)
IR (neat, cm⁻¹) 3350 (br, O-H), 2930, 2850, 1050 (C-O)
Experimental Protocol 2: Steglich Esterification with Ibuprofen

This protocol details the esterification of the synthesized (tetrahydro-2H-pyran-3-yl)methanol with ibuprofen using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methanol

  • Ibuprofen

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Dicyclohexylurea (DCU) byproduct

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve ibuprofen (1.0 eq), (tetrahydro-2H-pyran-3-yl)methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Remove the ice bath and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU and wash the solid with cold DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the ibuprofen ester.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Purity (by HPLC) >99%
¹H NMR (CDCl₃, 400 MHz) δ 7.20 (d, 2H), 7.09 (d, 2H), 4.00-3.20 (m, 5H), 2.45 (d, 2H), 1.85 (m, 1H), 1.50 (d, 3H), 0.90 (d, 6H)
IR (neat, cm⁻¹) 2950, 1735 (C=O, ester), 1170 (C-O)
COX-1 IC₅₀ (vs Ibuprofen) Potentially higher selectivity[5]
COX-2 IC₅₀ (vs Ibuprofen) Potentially altered selectivity[5]

Part 2: Synthesis of a Potential Anticancer Agent

This section describes the synthesis of N-benzyl-tetrahydro-2H-pyran-3-carboxamide. Carboxamide moieties are prevalent in many anticancer agents, and pyran-containing carboxamides have shown promising cytotoxic activities.[6]

Experimental Protocol 3: Direct Amidation of this compound

This protocol details the direct conversion of the methyl ester to a secondary amide using benzylamine.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Mix MTHPC and Benzylamine B Add catalyst (e.g., NaOMe) A->B C Heat under reflux B->C D Cool and dilute with EtOAc C->D E Wash with acid and brine D->E F Dry and concentrate E->F G Recrystallization or Chromatography F->G

Caption: Workflow for MTHPC amidation.

Materials:

  • This compound (MTHPC)

  • Benzylamine

  • Sodium methoxide (catalytic amount)

  • Methanol (solvent)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1 M

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add benzylamine (1.5 eq) and a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove excess benzylamine, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain N-benzyl-tetrahydro-2H-pyran-3-carboxamide.

Quantitative Data (Expected):

ParameterValue
Yield 60-75%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.20 (m, 5H), 6.50 (br s, 1H), 4.50 (d, 2H), 3.90-3.30 (m, 4H), 2.50 (m, 1H), 1.90-1.40 (m, 4H)
IR (neat, cm⁻¹) 3300 (N-H), 3050, 2940, 1640 (C=O, amide I), 1540 (amide II)
Anticancer Activity (IC₅₀) Expected in the low micromolar range against various cancer cell lines (e.g., MGC-803) based on similar structures.[6]

Biological Signaling Pathway

The synthesized N-benzyl-tetrahydro-2H-pyran-3-carboxamide is hypothesized to exert its anticancer effects by inducing apoptosis. A potential mechanism involves the intrinsic apoptotic pathway, which is triggered by cellular stress and leads to the activation of caspases, a family of proteases that execute programmed cell death.

G cluster_0 Apoptosis Induction A N-Benzyl-tetrahydro-2H- pyran-3-carboxamide B Cellular Stress A->B Induces C Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I Executes

Caption: Proposed apoptotic pathway.

References

Application Notes and Protocols for Organocatalytic Domino Reactions in Substituted Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydropyrans via organocatalytic domino reactions. The tetrahydropyran (THP) motif is a crucial structural element in numerous natural products and pharmaceuticals, making its efficient and stereoselective synthesis a significant goal in organic chemistry. Organocatalytic domino reactions offer a powerful and atom-economical approach to constructing these complex heterocyclic scaffolds from simple starting materials in a single synthetic operation.

This guide covers three key domino strategies: the Michael/Henry/Ketalization sequence, the Michael-Hemiacetalization reaction, and the Oxa-Michael/Aldol condensation. For each method, a detailed experimental protocol is provided, along with tabulated data for a range of substrates to illustrate the scope and limitations of the methodology. Additionally, reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of these processes.

Organocatalytic Michael/Henry/Ketalization Domino Reaction

This powerful three-component reaction allows for the stereoselective synthesis of highly functionalized tetrahydropyrans with up to five contiguous stereocenters. The sequence is typically catalyzed by a bifunctional organocatalyst, such as a quinine-derived squaramide, which activates the substrates through hydrogen bonding.

Reaction Principle

The reaction proceeds through an initial Michael addition of a 1,3-dicarbonyl compound to a β-nitrostyrene, followed by an intramolecular Henry (nitro-aldol) reaction of the resulting intermediate with an alkynyl aldehyde. The final step is a ketalization to yield the stable tetrahydropyran ring system.

Diagram 1: Michael/Henry/Ketalization Domino Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product r1 1,3-Dicarbonyl Compound i1 Michael Adduct r1->i1 Michael Addition r2 β-Nitrostyrene r2->i1 r3 Alkynyl Aldehyde i2 Nitro-Aldol Intermediate r3->i2 cat Quinine-Derived Squaramide cat->i1 i1->i2 Henry Reaction p1 Substituted Tetrahydropyran i2->p1 Ketalization G start Start reactants Combine 1,3-Dicarbonyl, α-Hydroxymethyl Nitroalkene, and Squaramide Catalyst in CH2Cl2 start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Evaporate Solvent and Purify by Column Chromatography monitor->workup Reaction Complete product1 Isolate Tetrahydropyranol Product workup->product1 product2 Isolate Dihydropyran Product workup->product2 dehydration_step Add Toluene and PTSA, Heat to 100°C product1->dehydration_step Optional Dehydration end End product1->end dehydration_step->workup product2->end G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output catalyst Chiral Amine Catalyst iminium Iminium Ion catalyst->iminium + Enal enamine Enamine Intermediate iminium->enamine + Salicylaldehyde (Oxa-Michael) product_release Product Release & Catalyst Regeneration enamine->product_release Intramolecular Aldol & Dehydration product_release->catalyst + H2O chromene Chromene Product product_release->chromene enal α,β-Unsaturated Aldehyde enal->iminium salicylaldehyde Salicylaldehyde Derivative salicylaldehyde->enamine

Application Notes and Protocols: Methyl Tetrahydro-2H-pyran-3-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives as versatile chiral building blocks in the asymmetric synthesis of complex molecules. The tetrahydropyran (THP) moiety is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents. The ability to introduce and control stereochemistry within this core structure is of paramount importance in drug discovery and development. These notes detail specific applications and provide comprehensive experimental protocols for key transformations.

Application Note 1: Organocatalytic Asymmetric Synthesis of Functionalized Tetrahydropyrans

The organocatalytic domino Michael–hemiacetalization reaction represents a powerful strategy for the enantioselective synthesis of highly functionalized tetrahydropyran derivatives. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to products with high diastereomeric and enantiomeric purity.

Data Presentation

The following table summarizes the results for the synthesis of various substituted tetrahydropyrans via an organocatalytic domino reaction.

CompoundYield (%)Diastereomeric Excess (de)
cis-3b18>95%
cis-3d6>95%
cis-3e25>95%
trans-3e66>95%
cis-3f9>95%
cis-3g34>95%
trans-3g59>95%
trans-3h65>95%

Data sourced from reference[1]

Experimental Protocol: General Procedure 1 (GP 1) for Organocatalytic Domino Michael–Hemiacetalization

This protocol outlines the general method used for the synthesis of the tetrahydropyran derivatives listed in the table above.

Materials:

  • Appropriate β-keto ester (1.0 equiv)

  • Appropriate hydroxymethyl-substituted nitroalkene (1.2 equiv)

  • Chiral organocatalyst (e.g., a chiral primary amine, 0.1 equiv)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (e.g., Argon)

Procedure:

  • To a solution of the β-keto ester in the chosen solvent, add the chiral organocatalyst.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the hydroxymethyl-substituted nitroalkene to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-pentane–Et₂O) to afford the desired functionalized tetrahydropyran.[1]

Logical Relationship Diagram

Workflow for Organocatalytic Domino Reaction cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Process cluster_product Product b_keto_ester β-Keto Ester mixing Mixing & Stirring b_keto_ester->mixing nitroalkene Hydroxymethyl- substituted Nitroalkene nitroalkene->mixing catalyst Chiral Organocatalyst catalyst->mixing solvent Solvent (e.g., Toluene) solvent->mixing atmosphere Inert Atmosphere atmosphere->mixing temperature Room Temperature temperature->mixing monitoring TLC Monitoring mixing->monitoring workup Workup & Purification monitoring->workup product Functionalized Tetrahydropyran workup->product

Caption: Workflow for the organocatalytic synthesis of tetrahydropyrans.

Application Note 2: Stereoselective Synthesis of Tetrahydropyran Rings in Natural Product Synthesis

The asymmetric synthesis of the tetrahydropyran core of complex natural products, such as the antitumor macrolide (-)-Lasonolide A, often relies on the use of chiral building blocks derived from simpler starting materials. The following protocols detail key steps in the construction of such a core, highlighting the control of stereochemistry.

Data Presentation

Reaction StepProductYield (%)Enantiomeric Excess (ee)
Asymmetric hetero-Diels-AlderCycloadduct 67191%
Asymmetric hetero-Diels-AlderCycloadduct 7-93%

Data sourced from reference[2]

Experimental Protocols

1. Asymmetric Hetero-Diels-Alder Reaction

Materials:

  • Silyl enol ether (e.g., 9) (1.0 equiv)

  • Benzyloxyacetaldehyde (12) (3.0 equiv)

  • Chiral Cr(III) catalyst (11) (7.5-10 mol%)

  • 4Å molecular sieves

  • Solvent (e.g., EtOAc)

Procedure:

  • A mixture of the silyl enol ether, benzyloxyacetaldehyde, and 4Å molecular sieves is treated with the chiral Cr(III) catalyst.

  • The reaction is stirred at 23 °C for 24 hours.

  • The reaction mixture is diluted with EtOAc and filtered through a short pad of Celite, eluting with EtOAc.

  • The filtrate is collected and concentrated in vacuo.

  • The residue is purified by flash chromatography on a short pad of silica gel to afford the cycloadduct.[2]

2. Synthesis of Ethyl-6-((benzyloxy)methyl)-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-methyl-4-oxotetrahydro-2H-pyran-3-carboxylate (13)

Materials:

  • Cycloadduct 6 (1.0 equiv)

  • MeLi (1.6 M in diethyl ether, 1.9 equiv)

  • Ethyl cyanoformate (NCCO₂Et) (3.0 equiv)

  • Dry THF

Procedure:

  • To a solution of the cycloadduct in dry THF at -78 °C, add MeLi.

  • The reaction is then kept at -20 °C for 1 hour before being cooled back down to -78 °C.

  • Ethyl cyanoformate is added, and the mixture is warmed to 23 °C.

  • The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated to give the product.[2]

3. Reduction to Dihydroxymethyl-methyltetrahydro-2H-pyran-4-ol (14)

Materials:

  • Keto-ester 13 (1.0 equiv)

  • L-selectride (1 M in THF, 3.0 equiv)

  • LiAlH₄ (1.0 equiv)

  • Dry THF

  • Aqueous NaOH (1 M)

  • Aqueous 30% H₂O₂

Procedure:

  • To a solution of the keto-ester in dry THF at -78 °C, add L-selectride. The reaction is kept at -78 °C for 3 hours.

  • LiAlH₄ is then added, and the reaction is allowed to stir at 0 °C for 2 hours.

  • The reaction is quenched slowly with aqueous NaOH and aqueous 30% H₂O₂.

  • The mixture is stirred at 0 °C for another hour.

  • The aqueous layers are extracted with ethyl acetate, and the combined organic layers are processed to yield the diol.[2]

Synthetic Pathway Diagram

Synthesis of (-)-Lasonolide A Tetrahydropyran Core start Silyl Enol Ether + Benzyloxyacetaldehyde cycloadduct Cycloadduct 6 start->cycloadduct Asymmetric Hetero-Diels-Alder step1_reagent Chiral Cr(III) Catalyst keto_ester Keto-ester 13 cycloadduct->keto_ester step2_reagent 1. MeLi 2. NCCO2Et diol Diol 14 keto_ester->diol Reduction step3_reagent 1. L-Selectride 2. LiAlH4

Caption: Key steps in the synthesis of the tetrahydropyran core of (-)-Lasonolide A.

Application Note 3: Asymmetric 'Clip-Cycle' Approach for Spirocyclic Tetrahydropyrans

An innovative 'clip-cycle' strategy has been developed for the enantioselective synthesis of spirocyclic tetrahydropyrans. This method involves an initial 'clipping' of two fragments via olefin metathesis, followed by a chiral phosphoric acid-catalyzed intramolecular oxa-Michael cyclization to furnish the desired spirocyclic THPs with high enantioselectivity (up to 99% ee).[3]

Logical Workflow Diagram

'Clip-Cycle' Strategy for Spirocyclic THPs cluster_clip Step 1: 'Clip' Phase cluster_cycle Step 2: 'Cycle' Phase alcohol Alcohol Fragment metathesis Olefin Metathesis alcohol->metathesis thioacrylate Aryl Thioacrylate thioacrylate->metathesis precursor Cyclization Precursor metathesis->precursor cyclization Intramolecular oxa-Michael Cyclization precursor->cyclization product Spirocyclic Tetrahydropyran cyclization->product catalyst Chiral Phosphoric Acid catalyst->cyclization

Caption: Conceptual workflow of the 'clip-cycle' approach.

This compound and its derivatives are highly valuable and versatile chiral building blocks in modern asymmetric synthesis. The examples provided herein demonstrate their successful application in constructing complex, stereochemically rich tetrahydropyran systems through various methodologies, including organocatalysis and transition-metal catalysis. The detailed protocols offer a practical guide for researchers engaged in the synthesis of biologically relevant molecules.

References

Application Notes and Protocols: Derivatization of Methyl Tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl Tetrahydro-2H-pyran-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran motif in numerous bioactive molecules. The following protocols outline key transformations of the methyl ester functionality, enabling the synthesis of diverse derivatives for further investigation.

Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a readily available starting material for accessing a variety of functionalized tetrahydropyrans. The derivatization of its methyl ester group opens up avenues to carboxylic acids, primary alcohols, and amides, which are crucial functional groups for further molecular elaboration and for influencing biological activity.

Derivatization Strategies

The primary strategies for derivatizing the methyl ester of this compound involve:

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

  • Reduction: Reduction of the methyl ester to a primary alcohol.

  • Amidation: Conversion of the methyl ester to a variety of substituted and unsubstituted amides.

  • α-Alkylation: Functionalization at the carbon adjacent to the carbonyl group.

Each of these transformations yields a key intermediate that can be further modified, allowing for the exploration of a broad chemical space around the tetrahydropyran core.

Experimental Protocols

Hydrolysis to Tetrahydro-2H-pyran-3-carboxylic Acid

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a key intermediate for amide coupling reactions and other transformations.

Reaction Scheme:

G cluster_0 start This compound reagents 1. NaOH, H₂O/MeOH 2. HCl (aq) end Tetrahydro-2H-pyran-3-carboxylic acid start->end

Caption: Hydrolysis of the methyl ester.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

  • Saponification: Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrahydro-2H-pyran-3-carboxylic acid.

Quantitative Data Summary:

Starting MaterialProductReagentsSolventYield
This compoundTetrahydro-2H-pyran-3-carboxylic acidNaOH, HClH₂O/MeOH>90%
Reduction to (Tetrahydro-2H-pyran-3-yl)methanol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

G cluster_0 start This compound reagents 1. LiAlH₄, THF 2. H₂O end (Tetrahydro-2H-pyran-3-yl)methanol start->end

Caption: Reduction of the methyl ester.

Protocol:

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reduction: Stir the reaction mixture at 0 °C for 1 hour.

  • Work-up:

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the solid through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to give (Tetrahydro-2H-pyran-3-yl)methanol. The product can be further purified by silica gel chromatography if necessary.[1]

Quantitative Data Summary:

Starting MaterialProductReagentsSolventYield
This compound(Tetrahydro-2H-pyran-3-yl)methanolLiAlH₄THF~96%

Yield based on a similar reduction of ethyl tetrahydro-2H-pyran-4-carboxylate.[1]

Amidation to N-Substituted Tetrahydro-2H-pyran-3-carboxamides

Two primary routes are presented for the synthesis of amides: a two-step procedure involving the isolated carboxylic acid and a direct aminolysis approach.

3.1. Two-Step Amidation via the Carboxylic Acid

This is a reliable and general method for synthesizing a wide range of amides.

Workflow:

G A This compound B Tetrahydro-2H-pyran-3-carboxylic acid A->B Hydrolysis (Protocol 1) C N-Substituted Tetrahydro-2H-pyran-3-carboxamide B->C Amide Coupling (e.g., EDC, HOBt, Amine)

Caption: Two-step amidation workflow.

Protocol (Amide Coupling Step):

  • Reaction Setup: Dissolve Tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired primary or secondary amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Coupling: Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the desired N-substituted amide.

3.2. Direct Aminolysis (General Approach)

Direct conversion of the ester to an amide can be achieved, often requiring elevated temperatures or catalysis. This method is more atom-economical but may be substrate-dependent.

Protocol (Illustrative Example with Benzylamine):

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and benzylamine (2.0-3.0 eq).

  • Reaction: Heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with 1 M HCl to remove excess benzylamine, followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Quantitative Data Summary (Amidation):

MethodStarting MaterialProduct (Example)Reagents (Example)Yield
Two-StepTetrahydro-2H-pyran-3-carboxylic acidN-Benzyl-tetrahydro-2H-pyran-3-carboxamideBenzylamine, EDC·HCl, HOBtGood to High
Direct AminolysisThis compoundN-Benzyl-tetrahydro-2H-pyran-3-carboxamideBenzylamine (neat)Variable
α-Alkylation

This protocol provides a general method for the introduction of an alkyl group at the carbon alpha to the ester carbonyl, via an enolate intermediate.

Reaction Scheme:

G cluster_0 start This compound reagents 1. LDA, THF, -78 °C 2. R-X end Methyl 2-alkyl-tetrahydro-2H-pyran-3-carboxylate start->end

Caption: α-Alkylation of the methyl ester.

Protocol:

  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF.

    • Cool the LDA solution to -78 °C.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add a solution of the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.2 eq) in anhydrous THF to the enolate solution at -78 °C.

    • Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.

  • Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Quantitative Data Summary (α-Alkylation):

Starting MaterialProduct (Example)Reagents (Example)SolventYield
This compoundMethyl 2-methyl-tetrahydro-2H-pyran-3-carboxylateLDA, Methyl IodideTHFVariable

Note: Yields for α-alkylation can be variable and are highly dependent on the substrate and reaction conditions.

Conclusion

The protocols outlined in this document provide a foundational toolkit for the derivatization of this compound. These methods enable access to key chemical functionalities—carboxylic acids, alcohols, and amides—and allow for further diversification through C-C bond formation at the α-position. Such derivatives are valuable for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols: Reactions of Methyl tetrahydro-2H-pyran-3-carboxylate with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of methyl tetrahydro-2H-pyran-3-carboxylate with a range of common nucleophiles. The tetrahydropyran motif is a prevalent scaffold in numerous natural products and pharmaceutical agents, making the derivatization of this building block highly relevant for drug discovery and development. This document offers detailed protocols for key transformations, including amide formation, reduction, Grignard reactions, hydrolysis, and transesterification.

Overview of Reactivity

This compound is a cyclic ester that undergoes typical reactions of this functional group. The ester moiety can be readily transformed into a variety of other functional groups, providing access to a diverse range of substituted tetrahydropyran derivatives. Key reaction pathways include nucleophilic acyl substitution and reduction of the carbonyl group.

Reaction with Amine Nucleophiles: Amide Formation

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted tetrahydro-2H-pyran-3-carboxamides. This transformation is typically achieved by direct aminolysis, which can be facilitated by heating or by using a catalyst.

Table 1: Synthesis of Tetrahydro-2H-pyran-3-carboxamides
EntryNucleophileProductReaction ConditionsYield (%)
1Ammonia (aq.)Tetrahydro-2H-pyran-3-carboxamideMeOH, Sealed tube, 100 °C, 24 h75-85 (Estimated)
2BenzylamineN-benzyl-tetrahydro-2H-pyran-3-carboxamideNeat, 120 °C, 12 h80-90 (Estimated)
3DiethylamineN,N-diethyl-tetrahydro-2H-pyran-3-carboxamideNeat, 120 °C, 18 h70-80 (Estimated)

Note: Yields are estimated based on typical aminolysis reactions of cyclic esters and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of N-benzyl-tetrahydro-2H-pyran-3-carboxamide
  • In a clean, dry round-bottom flask, combine this compound (1.0 eq) and benzylamine (1.2 eq).

  • Heat the reaction mixture to 120 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-benzyl-tetrahydro-2H-pyran-3-carboxamide.

Reaction with Hydride Nucleophiles: Reduction to Alcohol

The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol, using strong hydride reducing agents such as lithium aluminum hydride (LiAlH₄).

Table 2: Reduction of this compound
EntryReagentProductReaction ConditionsYield (%)
1LiAlH₄(Tetrahydro-2H-pyran-3-yl)methanolTHF, 0 °C to rt, 4 h90-98[1]
Experimental Protocol: Synthesis of (tetrahydro-2H-pyran-3-yl)methanol
  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate through a pad of celite and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by distillation or column chromatography to obtain pure (tetrahydro-2H-pyran-3-yl)methanol.[2]

Reaction with Carbon Nucleophiles: Grignard Reaction

The reaction of this compound with Grignard reagents provides a convenient route to tertiary alcohols. Two equivalents of the Grignard reagent are required, with the first equivalent adding to the carbonyl group and the second adding to the resulting ketone intermediate.

Table 3: Grignard Reaction with this compound
EntryGrignard ReagentProductReaction ConditionsYield (%)
1Methylmagnesium bromide2-(Tetrahydro-2H-pyran-3-yl)propan-2-olDiethyl ether or THF, 0 °C to rt, 2 h70-85 (Estimated)
2Phenylmagnesium bromidePhenyl(tetrahydro-2H-pyran-3-yl)methanolDiethyl ether or THF, 0 °C to rt, 3 h65-80 (Estimated)

Note: Yields are estimated based on typical Grignard reactions with methyl esters.

Experimental Protocol: Synthesis of 2-(Tetrahydro-2H-pyran-3-yl)propan-2-ol
  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(tetrahydro-2H-pyran-3-yl)propan-2-ol.

Hydrolysis and Transesterification

Hydrolysis to Carboxylic Acid

The ester can be hydrolyzed to tetrahydro-2H-pyran-3-carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential acid-catalyzed side reactions.

Experimental Protocol: Basic Hydrolysis
  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours.

  • After cooling, acidify the reaction mixture with concentrated HCl to pH 2-3.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield tetrahydro-2H-pyran-3-carboxylic acid.

Transesterification

Transesterification can be achieved under acidic or basic catalysis by heating the methyl ester in an excess of the desired alcohol.

Experimental Protocol: Acid-Catalyzed Transesterification
  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor by GC or TLC.

  • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Remove the excess alcohol under reduced pressure and extract the product into an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to yield the new ester.

Visualizations

Reaction_Pathways This compound This compound Tetrahydro-2H-pyran-3-carboxamide Tetrahydro-2H-pyran-3-carboxamide This compound->Tetrahydro-2H-pyran-3-carboxamide RNH2 (Tetrahydro-2H-pyran-3-yl)methanol (Tetrahydro-2H-pyran-3-yl)methanol This compound->(Tetrahydro-2H-pyran-3-yl)methanol LiAlH4 Tertiary Alcohol Tertiary Alcohol This compound->Tertiary Alcohol RMgX Tetrahydro-2H-pyran-3-carboxylic Acid Tetrahydro-2H-pyran-3-carboxylic Acid This compound->Tetrahydro-2H-pyran-3-carboxylic Acid H3O+ or OH- New Ester New Ester This compound->New Ester R'OH, H+

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) Reactants->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Agent (e.g., Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography or Distillation Concentration->Chromatography Final_Product Final_Product Chromatography->Final_Product

Caption: General experimental workflow for nucleophilic reactions.

References

The Pivotal Role of Methyl Tetrahydro-2H-pyran-3-carboxylate in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl tetrahydro-2H-pyran-3-carboxylate is a versatile and valuable chiral building block in the intricate field of natural product total synthesis. Its inherent stereochemistry and functional handles make it an attractive starting point for the construction of complex molecular architectures, particularly those containing the ubiquitous tetrahydropyran (THP) motif. This six-membered oxygen-containing heterocycle is a core structural feature in a vast array of bioactive natural products, including polyketides, macrolides, and marine toxins.

This document provides detailed application notes and experimental protocols to highlight the utility of this compound in the synthesis of natural product skeletons. While direct total syntheses commencing from this specific ester are not extensively documented in publicly available literature, its strategic application lies in its efficient conversion to key intermediates that are subsequently incorporated into larger synthetic routes.

Application Notes

This compound serves as a foundational scaffold for the stereocontrolled synthesis of substituted tetrahydropyrans. The ester functionality at the C3 position, combined with the inherent chirality of the ring, allows for a variety of synthetic manipulations to introduce desired substituents with high levels of stereoselectivity.

Key Synthetic Transformations:

  • Reduction of the Ester: The methyl ester can be readily reduced to the corresponding primary alcohol. This transformation unlocks further functionalization, such as oxidation to the aldehyde for subsequent C-C bond formation or conversion to leaving groups for nucleophilic substitution.

  • Functional Group Interconversion: The ester can be hydrolyzed to the carboxylic acid or converted to amides and other derivatives, providing diverse handles for coupling with other fragments in a convergent synthesis.

  • Ring-Opening and Rearrangement: While less common, the tetrahydropyran ring can be strategically opened to generate acyclic precursors with defined stereochemistry.

These transformations enable the synthesis of highly functionalized tetrahydropyran units that are key components of numerous biologically active natural products. A prime example of a natural product class featuring the 2,6-disubstituted tetrahydropyran moiety is the civet class of compounds, known for their use in perfumery.

Experimental Protocols

The following protocols describe key transformations of this compound to generate versatile intermediates for natural product synthesis.

Protocol 1: Reduction of this compound to (Tetrahydro-2H-pyran-3-yl)methanol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol, a crucial intermediate for further elaboration.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).

  • Alternatively, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (tetrahydro-2H-pyran-3-yl)methanol.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Reducing AgentLithium aluminum hydride
SolventDiethyl ether
Temperature0 °C to room temperature
Reaction Time2-4 hours
Yield >95%

G start Start: this compound step1 Dissolve in Anhydrous Diethyl Ether start->step1 step3 Dropwise Addition of Ester Solution to LiAlH4 Suspension step1->step3 step2 Prepare LiAlH4 Suspension in Diethyl Ether at 0 °C step2->step3 step4 Reaction at Room Temperature (2-4h) step3->step4 step5 Quench with Rochelle's Salt Solution at 0 °C step4->step5 step6 Workup: Separation, Extraction, Drying, Concentration step5->step6 step7 Purification: Flash Column Chromatography step6->step7 end_product Product: (Tetrahydro-2H-pyran-3-yl)methanol step7->end_product

Caption: Experimental workflow for the reduction of the ester.

Protocol 2: Oxidation of (Tetrahydro-2H-pyran-3-yl)methanol to Tetrahydro-2H-pyran-3-carbaldehyde

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde, a key electrophile for carbon-carbon bond-forming reactions.

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask containing a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).

  • The crude tetrahydro-2H-pyran-3-carbaldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting Material(Tetrahydro-2H-pyran-3-yl)methanol
Oxidizing AgentDess-Martin periodinane
SolventDichloromethane
TemperatureRoom temperature
Reaction Time1-2 hours
Yield ~85-95%

G ester This compound alcohol (Tetrahydro-2H-pyran-3-yl)methanol ester->alcohol LiAlH4, Et2O aldehyde Tetrahydro-2H-pyran-3-carbaldehyde alcohol->aldehyde Dess-Martin Periodinane, DCM

Caption: Key transformations of the starting material.

Application in a Hypothetical Natural Product Fragment Synthesis

The generated tetrahydro-2H-pyran-3-carbaldehyde is a versatile intermediate for the synthesis of fragments of natural products such as Phoracantholide I, a macrolide with a tetrahydropyran unit. A subsequent Grignard reaction or Wittig olefination can be employed to install the remainder of the carbon skeleton.

Hypothetical Step: Grignard Addition to Tetrahydro-2H-pyran-3-carbaldehyde

This step illustrates the C-C bond formation to build a more complex carbon skeleton.

Procedure Outline:

  • Prepare the appropriate Grignard reagent (e.g., from a haloalkane) in anhydrous THF.

  • Cool the Grignard solution to 0 °C.

  • Add a solution of tetrahydro-2H-pyran-3-carbaldehyde in anhydrous THF dropwise.

  • Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and purify the resulting secondary alcohol by column chromatography.

Expected Quantitative Data:

ParameterValue
ElectrophileTetrahydro-2H-pyran-3-carbaldehyde
NucleophileGrignard Reagent
SolventTetrahydrofuran
Temperature0 °C to room temperature
Reaction Time3 hours
Yield ~70-85% (diastereomeric mixture)

G start_mol Methyl tetrahydro-2H- pyran-3-carboxylate intermediate1 Key Aldehyde Intermediate start_mol->intermediate1 Reduction & Oxidation reaction_step C-C Bond Formation (e.g., Grignard Reaction) intermediate1->reaction_step product_fragment Natural Product Fragment (e.g., Phoracantholide I precursor) reaction_step->product_fragment

Caption: Strategy for natural product fragment synthesis.

Application Notes and Protocols for the Asymmetric Synthesis and Separation of Methyl tetrahydro-2H-pyran-3-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis and enantiomeric separation of methyl tetrahydro-2H-pyran-3-carboxylate. This chiral molecule serves as a valuable building block in medicinal chemistry and drug development, where stereochemistry plays a critical role in pharmacological activity.

I. Asymmetric Synthesis via Organocatalytic Domino Reaction

The enantioselective synthesis of this compound can be achieved through an organocatalytic domino Michael-hemiacetalization reaction.[1] This approach offers high stereocontrol, yielding polysubstituted tetrahydropyrans with excellent enantioselectivities.[1][2]

Logical Workflow for Asymmetric Synthesis

cluster_synthesis Asymmetric Synthesis Workflow start Starting Materials: - α-hydroxymethyl nitroalkene - Methyl 3-oxobutanoate reaction Organocatalytic Domino Reaction (Michael-Hemiacetalization) start->reaction workup Reaction Quenching and Work-up reaction->workup catalyst Chiral Squaramide Catalyst catalyst->reaction 10-20 mol% purification Column Chromatography workup->purification product Enantioenriched Methyl tetrahydro-2H-pyran-3-carboxylate purification->product

Caption: Workflow for the asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from a general procedure for the synthesis of functionalized tetrahydropyrans.[1]

Materials:

  • (E)-2-nitro-3-phenylprop-2-en-1-ol (or other suitable α-hydroxymethyl nitroalkene)

  • Methyl 3-oxobutanoate

  • Chiral squaramide-based organocatalyst (e.g., quinine-derived squaramide)[2]

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-pentane, diethyl ether)

Procedure:

  • To a solution of the chiral squaramide catalyst (0.05 mmol, 10 mol%) in toluene (5 mL) at room temperature, add methyl 3-oxobutanoate (0.5 mmol, 1.0 equiv.).

  • Add the α-hydroxymethyl nitroalkene (0.55 mmol, 1.1 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-pentane/diethyl ether) to afford the enantioenriched this compound.

Expected Results

Based on analogous reactions, this method is expected to produce the desired tetrahydropyran derivative in good yield with high diastereo- and enantioselectivity.[1][2]

ParameterExpected ValueReference
Yield 60-90%[1]
Diastereomeric Excess (de) >95%[1]
Enantiomeric Excess (ee) 90-99%[1][2]

II. Separation of Enantiomers

For cases where a racemic or enantioenriched mixture of this compound is obtained, two primary methods for separation are recommended: enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC).

A. Enzymatic Kinetic Resolution

Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for the kinetic resolution of cyclic esters through enantioselective acylation or hydrolysis.[3][4]

Logical Workflow for Enzymatic Resolution

cluster_resolution Enzymatic Kinetic Resolution Workflow racemate Racemic Methyl tetrahydro-2H-pyran-3-carboxylate reaction Lipase-Catalyzed Acylation racemate->reaction separation Separation of Products reaction->separation enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enantiomer1 Unreacted Enantiomer separation->enantiomer1 enantiomer2 Acylated Enantiomer separation->enantiomer2

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is a general procedure based on the successful resolution of similar cyclic alcohols and esters.[5][6]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (or other suitable acyl donor)

  • tert-Butyl methyl ether (TBME) or other suitable organic solvent

  • Molecular sieves (4 Å), activated

  • Silica gel for column chromatography

Procedure:

  • To a flask containing a solution of racemic this compound (1 mmol) in TBME (10 mL), add vinyl acetate (1.5 mmol).

  • Add immobilized CALB (50-100 mg per mmol of substrate) and activated molecular sieves.

  • Seal the flask and stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves, and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted enantiomer from the acylated enantiomer by flash column chromatography on silica gel.

Expected Results

Lipase-catalyzed resolutions can achieve high enantiomeric excess for both the unreacted starting material and the acylated product.

ParameterExpected ValueReference
Conversion ~50%[6]
Enantiomeric Excess (ee) >95% for both enantiomers[3][5]

B. Chiral HPLC Separation

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. Method development typically involves screening a variety of chiral stationary phases (CSPs) and mobile phases.

Experimental Protocol: Chiral HPLC Method Development

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phases: A screening of columns with different chiral selectors is recommended. Common choices include:

    • Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC)

    • Pirkle-type CSPs (e.g., Chirex 3020)

    • Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC V)

Mobile Phase Screening:

  • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures (e.g., 90:10, 80:20 v/v).

  • Polar Organic Mode: Acetonitrile or Methanol.

  • Reversed Phase: Acetonitrile/Water or Methanol/Water with or without acidic or basic additives (e.g., 0.1% formic acid or diethylamine).

General Procedure:

  • Prepare a standard solution of the racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Begin screening with a polysaccharide-based column (e.g., Chiralpak IA) using a normal phase mobile phase (e.g., 90:10 Heptane/Isopropanol) at a flow rate of 1.0 mL/min.

  • Monitor the separation at a suitable wavelength (e.g., 210 nm).

  • If separation is not achieved, systematically vary the mobile phase composition and screen other CSPs.

  • Once baseline separation is achieved, the method can be optimized for resolution, analysis time, and solvent consumption.

Data Presentation: Chiral HPLC Screening
CSPMobile PhaseFlow Rate (mL/min)Detection (nm)Result
Chiralpak IAHeptane/IPA (90:10)1.0210No separation
Chiralpak IBHeptane/IPA (90:10)1.0210Partial separation
Chirex 3020Heptane/IPA (80:20)1.0210Baseline separation
CHIROBIOTIC VMeOH + 0.1% TFA0.5210Partial separation

Note: The data in this table is illustrative and serves as an example of a screening process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude Methyl tetrahydro-2H-pyran-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, reaction byproducts, and residual solvents. Depending on the synthetic route, potential impurities may include:

  • Starting Materials: Dihydropyran, methyl acrylate, or other precursors.

  • Byproducts: Polymers or oligomers formed from side reactions.

  • Solvents: Toluene, dichloromethane (DCM), or other solvents used in the synthesis.

  • Catalyst Residues: Acidic or basic catalysts used in the reaction.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity. The most common and effective methods are fractional distillation and silica gel column chromatography. For thermally stable compounds, fractional distillation is often preferred for larger scales due to its efficiency and cost-effectiveness.[2][3][4][5] Column chromatography is highly effective for removing impurities with different polarities and is suitable for smaller scales or when high purity is critical.[6][7][8]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is generally more suitable for solid compounds. Since this compound is a liquid at room temperature, recrystallization is not a standard method for its purification.[9] However, if you have solid impurities, they can sometimes be removed by dissolving the crude product in a suitable solvent, filtering out the solid impurities, and then removing the solvent.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities - Inefficient fractionating column (too few theoretical plates).- Distillation rate is too fast.- Unstable heat source.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases.[10]- Use a heating mantle with a stirrer for even heating.
Product Decomposition - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.[1]
Bumping or Uneven Boiling - Lack of boiling chips or stir bar.- High viscosity of the crude mixture.- Add fresh boiling chips or a magnetic stir bar before heating.- Ensure efficient stirring.
Low Recovery of Product - Hold-up in the distillation apparatus.- Incomplete condensation.- Insulate the distillation column to minimize heat loss.- Ensure a sufficient flow of cold water through the condenser.
Silica Gel Column Chromatography
Issue Possible Cause(s) Solution(s)
Product Elutes with Non-polar Impurities - Eluent is too polar.- Start with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increase the polarity (gradient elution).[6]
Product Does Not Elute from the Column - Eluent is not polar enough.- Strong interaction with the silica gel.[6]- Increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate or switch to a more polar solvent like dichloromethane/methanol).[6]- For acidic compounds, adding a small amount of acetic acid to the eluent can help.[6]
Tailing of the Product Peak - Column is overloaded.- Interaction of the ester with acidic silica gel.- Use a larger column or reduce the amount of crude product loaded.- Deactivate the silica gel by adding a small percentage of triethylamine to the eluent system.[6]
Poor Separation Between Product and Polar Impurities - Eluent is not optimized.- Improper column packing.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation.- Ensure the column is packed uniformly without any cracks or channels.[8]
Compound Decomposes on the Column - The compound is unstable on silica gel.[11]- Test the stability of your compound on a TLC plate before running a column.[11]- Consider using a less acidic stationary phase like neutral alumina or a different purification technique.[11]

Quantitative Data on Purification Methods

Purification Method Typical Purity Achieved Typical Recovery Scale Advantages Disadvantages
Fractional Distillation >95%[3]80-90%Large (grams to kilograms)Cost-effective, good for large quantities, removes volatile impurities.Requires thermally stable compounds, may not remove impurities with similar boiling points.
Silica Gel Chromatography >99%70-95%Small to medium (milligrams to grams)High resolution, versatile for a wide range of impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Experimental Protocols

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • Monitor the temperature at the top of the column. When the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction. The boiling point of a related compound, Methyl tetrahydro-2H-pyran-4-carboxylate, is not provided, but for reference, Methyl 2-oxo-2H-pyran-3-carboxylate has a boiling point of 146-148 °C at 0.75 mmHg.[12]

    • Continue collecting the fraction as long as the temperature remains constant.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A common starting point for esters is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.[8]

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[6]

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the eluent to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Initial Analysis (TLC, GC, NMR) Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Distillation Fractional Distillation Decision->Distillation High thermal stability & large scale Chromatography Column Chromatography Decision->Chromatography Heat sensitive or high purity needed Analysis2 Analyze Fractions (TLC, GC) Distillation->Analysis2 Chromatography->Analysis2 Combine Combine Pure Fractions Analysis2->Combine SolventRemoval Solvent Removal Combine->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct Analysis3 Final Purity Check (GC, NMR) PureProduct->Analysis3

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Identified CheckMethod Review Purification Method Start->CheckMethod DistillationIssue Distillation Problem CheckMethod->DistillationIssue Distillation ChromatographyIssue Chromatography Problem CheckMethod->ChromatographyIssue Chromatography PoorSepD Poor Separation DistillationIssue->PoorSepD Yes DecompD Decomposition DistillationIssue->DecompD No LowYieldD Low Yield DistillationIssue->LowYieldD No PoorSepC Poor Separation ChromatographyIssue->PoorSepC Yes NoElutionC No Elution ChromatographyIssue->NoElutionC No TailingC Tailing ChromatographyIssue->TailingC No AdjustRate Adjust Distillation Rate PoorSepD->AdjustRate ReducePressure Use Vacuum DecompD->ReducePressure Insulate Insulate Apparatus LowYieldD->Insulate OptimizeEluent Optimize Eluent PoorSepC->OptimizeEluent IncreasePolarity Increase Eluent Polarity NoElutionC->IncreasePolarity CheckLoading Check Sample Loading TailingC->CheckLoading

Caption: A logical troubleshooting workflow for purification issues.

References

How to improve the reaction yield of Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several synthetic routes are employed to produce this compound. The most prevalent methods include:

  • Condensation and Alkylation: This approach often involves the reaction of a halo-ketone intermediate, which is formed from a starting material like 1-bromo-3-chloropropane and methyl acetoacetate. This intermediate then undergoes O-alkylation to form the tetrahydropyran ring.

  • Asymmetric Organocatalytic Domino Reactions: These methods are effective for creating substituted derivatives with high stereoselectivity.

  • Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to the pyran ring system, though they may require optimization to achieve high yields.

Q2: I am experiencing a low yield in my reaction. What are the most critical factors to investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several key factors:

  • Reaction Temperature: Maintaining the optimal temperature is crucial. Exothermic reactions may require cooling to prevent side reactions, while other protocols may need heating to proceed at a reasonable rate.

  • Catalyst Activity: The choice and handling of the catalyst are critical. For instance, in condensation-alkylation methods, the quality and molar equivalence of sodium methoxide can significantly impact the yield.

  • Presence of Water: Water can lead to hydrolysis of the ester, reducing the final yield.[1][2] It is essential to use anhydrous solvents and reagents.

  • Purity of Starting Materials: The purity of reactants, such as 1-bromo-3-chloropropane and methyl acetoacetate, can directly affect the outcome of the reaction. Impurities can lead to unwanted side products and lower yields.

  • Reaction Time: Insufficient reaction time can result in incomplete conversion of starting materials. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is recommended.

Q3: How can I minimize the formation of byproducts?

A3: The formation of byproducts, such as isomers or dihydropyran derivatives, is a common issue. To minimize their formation:

  • Control Reaction Temperature: As mentioned, strict temperature control can prevent unwanted side reactions.

  • Optimize Catalyst and Reagents: The choice of catalyst and the stoichiometry of the reagents can influence the reaction pathway.

  • Purification Methods: Effective purification techniques, such as silica gel chromatography, are essential for isolating the desired product from byproducts.[3]

Q4: What are the best practices for purifying this compound?

A4: Silica gel chromatography is a commonly used and effective method for purifying this compound.[3] The choice of eluent system will depend on the specific impurities present. Fractional distillation under reduced pressure can also be employed for purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionMonitor the reaction by TLC to ensure all starting material is consumed. If necessary, extend the reaction time.
Inactive catalystUse a fresh, high-quality catalyst. Ensure proper storage and handling to maintain its activity.
Presence of moistureUse anhydrous solvents and reagents. Consider drying the glassware thoroughly before use.
Formation of Multiple Products (Isomers, Byproducts) Suboptimal reaction temperatureCarefully control the reaction temperature. Use an ice bath for exothermic reactions or a controlled heating mantle.
Incorrect stoichiometryRe-evaluate the molar ratios of your reactants and catalyst.
Side reactionsInvestigate potential side reactions based on your specific synthetic route and adjust conditions to minimize them. For example, in some pyran syntheses, the choice of a solid acid catalyst can improve selectivity.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workupAdjust the pH of the aqueous layer during extraction to ensure the product is in its neutral, less water-soluble form.
Emulsion formation during extractionAdd brine (saturated NaCl solution) to help break up emulsions.
Inefficient purificationOptimize your silica gel chromatography conditions (e.g., eluent polarity) for better separation.
Product Decomposition Harsh reaction or workup conditionsUse milder reaction conditions where possible. Avoid unnecessarily high temperatures or strong acids/bases during workup.

Experimental Protocols

Example Protocol: Condensation and Alkylation-Based Synthesis

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine 1-bromo-3-chloropropane and methyl acetoacetate in methanol.

  • Condensation: Control the temperature of the exothermic condensation reaction, maintaining it between 30-40°C. This step yields a haloketone intermediate.

  • O-Alkylation: Add sodium methoxide to the reaction mixture to facilitate the O-alkylation, leading to the formation of the tetrahydropyran ring.

  • Workup: After the reaction is complete (as monitored by TLC), quench the reaction and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Data Presentation

Synthesis Method Key Parameters Reported Yield (%) Reference
Condensation-AlkylationTemperature: 30-40°C, Solvent: Methanol, Catalyst: Sodium Methoxide78-85[3]
Asymmetric Organocatalytic Domino ReactionCatalyst: Piperidine, Solvent: Ethanol65-72[3]
Acetic Acid Mediated CyclizationReactants: 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester, 1,1,3,3-tetramethyldisiloxane, methanesulfonic acid96.0[3]

Visualizations

TroubleshootingWorkflow start Low Yield of Methyl tetrahydro-2H-pyran-3-carboxylate check_reaction Verify Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature Cautiously incomplete->extend_time extend_time->check_reaction check_purity Analyze Purity of Starting Materials complete->check_purity impure Impure Starting Materials check_purity->impure No pure Starting Materials are Pure check_purity->pure Yes purify_sm Purify Starting Materials impure->purify_sm purify_sm->check_purity check_conditions Review Reaction Conditions (Temperature, Solvent, Catalyst) pure->check_conditions suboptimal Suboptimal Conditions check_conditions->suboptimal No optimal Conditions are Optimal check_conditions->optimal Yes optimize Optimize Conditions: - Adjust Temperature - Use Anhydrous Solvent - Check Catalyst Activity suboptimal->optimize optimize->check_conditions check_workup Evaluate Workup and Purification optimal->check_workup success Improved Yield optimal->success workup_issue Issues in Workup/Purification check_workup->workup_issue optimize_workup Optimize Extraction and Chromatography workup_issue->optimize_workup optimize_workup->success

Caption: Troubleshooting workflow for low reaction yield.

This guide is intended to be a starting point for troubleshooting and optimizing the synthesis of this compound. For specific applications, further refinement of the reaction conditions may be necessary.

References

Identifying common side products in Methyl tetrahydro-2H-pyran-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via catalytic hydrogenation of Methyl 2-oxo-2H-pyran-3-carboxylate?

A1: The most prevalent side products and impurities encountered during this synthesis are:

  • Diastereomers (cis/trans isomers): The reduction of the double bond in the pyran ring creates a new stereocenter, leading to the formation of both cis and trans isomers of this compound. The ratio of these isomers is highly dependent on the choice of catalyst and reaction conditions. The trans isomer is generally more thermodynamically stable.[1]

  • Unreacted Starting Material: Incomplete hydrogenation can result in the presence of the starting material, Methyl 2-oxo-2H-pyran-3-carboxylate, in the final product mixture.

  • Over-reduction Products: Under harsh reaction conditions (high temperature and pressure), the ester functional group may be further reduced to an alcohol. However, this is less common under typical hydrogenation conditions for C=C double bonds.

  • Ring-Opened Products: Although less likely for the saturated tetrahydropyran ring, highly energetic conditions could potentially lead to the cleavage of the pyran ring.

Q2: How can I control the ratio of cis/trans diastereomers?

A2: The stereoselectivity of the hydrogenation reaction is influenced by several factors:

  • Catalyst Selection: The choice of metal catalyst (e.g., Palladium, Platinum, Rhodium) and the support material can influence the stereochemical outcome.

  • Reaction Conditions: Parameters such as temperature, pressure, and solvent can affect the adsorption of the substrate onto the catalyst surface, thereby influencing the direction of hydrogen addition. For instance, in some hydrogenations of related pyran derivatives, silane reduction has been shown to favor the formation of the trans isomer.[1]

Q3: My reaction is sluggish or has stalled completely. What are the possible causes and how can I troubleshoot this?

A3: A stalled or sluggish hydrogenation reaction is often indicative of catalyst deactivation, which can be caused by:

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can act as catalyst poisons. Common poisons include sulfur and nitrogen compounds, which can irreversibly bind to the active sites of the catalyst.

  • Improper Catalyst Handling/Activation: Many hydrogenation catalysts are pyrophoric and require careful handling under an inert atmosphere. Incomplete or improper activation of the catalyst will lead to low activity.

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed effectively. Ensure that the reaction vessel is properly sealed and that the hydrogen supply is adequate.

To troubleshoot, scrutinize the purity of all reactants and the solvent. If catalyst poisoning is suspected, purification of the starting materials or the use of a guard bed to remove impurities may be necessary.

Q4: How can I separate the cis and trans isomers of this compound?

A4: The separation of diastereomers can typically be achieved using chromatographic techniques. Silica gel column chromatography is a common method for separating cis and trans isomers of pyran derivatives.[1] In some cases, fractional distillation under reduced pressure may also be effective if the boiling points of the isomers are sufficiently different.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Table 1: Common Problems, Potential Causes, and Recommended Solutions
ProblemPotential Cause(s)Diagnostic CheckRecommended Solution(s)
Low or No Conversion Catalyst Poisoning- Analyze starting materials and solvent for impurities (e.g., GC-MS).- Verify the purity of the hydrogen gas.- Purify reactants and solvent (e.g., distillation, filtration through activated carbon or alumina).- Use a fresh, high-purity batch of starting material.
Improper Catalyst Handling/Activation- Review standard operating procedures for catalyst handling and activation.- Handle pyrophoric catalysts under an inert atmosphere.- Ensure complete and proper activation of the catalyst according to the manufacturer's protocol.
Insufficient Hydrogen Pressure- Check for leaks in the reaction setup.- Verify the pressure gauge is functioning correctly.- Ensure a proper seal on the reaction vessel.- Increase hydrogen pressure within safe limits for the equipment.
Poor Selectivity (High proportion of undesired isomer) Suboptimal Catalyst Choice- Review literature for catalysts known to favor the desired isomer for similar substrates.- Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) and supports.
Non-ideal Reaction Conditions- Analyze the effect of temperature and pressure on the isomer ratio.- Optimize reaction temperature and pressure. Lower temperatures often favor the kinetic product.
Presence of Multiple Unidentified Side Products Contaminated Starting Material- Analyze the starting material by NMR, GC-MS, or LC-MS to identify impurities.- Purify the starting material before use.
Side Reactions- Consider the possibility of side reactions such as reduction of the ester group or ring opening under the chosen conditions.- Employ milder reaction conditions (lower temperature and pressure).

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Methyl 2-oxo-2H-pyran-3-carboxylate

This protocol is a representative procedure for the synthesis of this compound. Note: This is a general procedure and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Methyl 2-oxo-2H-pyran-3-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent like Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-oxo-2H-pyran-3-carboxylate in a suitable solvent (e.g., ethanol).

  • Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

  • Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst to the reaction mixture. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by periodically taking samples from the reaction mixture.

  • Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of a filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or fractional distillation to separate the diastereomers and remove any other impurities.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material inert Inert Atmosphere start->inert Solvent add_catalyst Add Catalyst inert->add_catalyst hydrogenate Hydrogenate add_catalyst->hydrogenate H₂ Gas monitor Monitor Progress hydrogenate->monitor filter Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate filter->concentrate purify Purify concentrate->purify end Pure Product purify->end

Caption: A typical workflow for the catalytic hydrogenation of Methyl 2-oxo-2H-pyran-3-carboxylate.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion? catalyst_poison Catalyst Poisoning start->catalyst_poison Yes bad_catalyst Improper Catalyst Handling start->bad_catalyst Yes low_pressure Insufficient H₂ Pressure start->low_pressure Yes end Reaction Proceeding start->end No, Proceed to Selectivity Issues purify_reagents Purify Reagents catalyst_poison->purify_reagents new_catalyst Use Fresh Catalyst bad_catalyst->new_catalyst check_setup Check System for Leaks low_pressure->check_setup

Caption: A decision-making diagram for troubleshooting low conversion in the synthesis.

References

Long-term stability and optimal storage conditions for Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage of Methyl tetrahydro-2H-pyran-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, formation of precipitate) Degradation of the compound due to improper storage (exposure to light, high temperatures, or moisture).1. Immediately move the compound to a cool, dark, and dry place. 2. Confirm the identity and purity of the compound using analytical methods such as GC-MS or HPLC. 3. If degradation is confirmed, the batch may not be suitable for use.
Decrease in assay purity over time Hydrolysis of the ester due to exposure to moisture or acidic/basic contaminants.1. Ensure the storage container is tightly sealed and stored in a desiccator. 2. Avoid storing near acidic or basic compounds. 3. Use an inert gas overlay (e.g., argon or nitrogen) for long-term storage.
Inconsistent experimental results Inconsistent purity of the starting material.1. Perform a purity check on the compound before each use, especially for sensitive reactions. 2. Consider repurifying the compound if impurities are detected.
Formation of unknown peaks in chromatograms Oxidative degradation of the tetrahydropyran ring.1. Store under an inert atmosphere to minimize contact with oxygen. 2. Avoid sources of free radicals. 3. Characterize the unknown peaks using mass spectrometry to identify degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] Storing under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation and hydrolysis. For general laboratory use, storage at room temperature under dry conditions is considered acceptable.

Q2: What are the primary degradation pathways for this compound?

A2: As a cyclic ester, the primary degradation pathway is hydrolysis, which would yield tetrahydro-2H-pyran-3-carboxylic acid and methanol.[2] This reaction can be catalyzed by the presence of acids or bases and is accelerated by moisture. Additionally, the tetrahydropyran ring may be susceptible to oxidative degradation.[3]

Q3: How can I check the purity of my this compound sample?

A3: The purity can be assessed using standard analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, and High-Performance Liquid Chromatography (HPLC) with a UV detector. These methods can separate the parent compound from potential impurities and degradation products.

Q4: Is this compound sensitive to light?

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing (e.g., via HPLC or GC) is the most reliable way to monitor the stability and purity of the compound.

Quantitative Stability Data

Specific long-term stability data for this compound is not extensively available in public literature. The following table provides an illustrative summary of expected stability based on the general properties of cyclic esters. Researchers are strongly encouraged to perform their own stability studies for critical applications.

Condition Parameter Expected Outcome Notes
Temperature 4°C (refrigerated)High stabilityRecommended for long-term storage.
25°C (room temp)StableEnsure low humidity and protection from light.
40°C (accelerated)Potential for degradationIncreased risk of hydrolysis and other degradation pathways.
Humidity <30% RHHigh stabilityMinimizes the risk of hydrolysis.
>60% RHIncreased degradationThe ester linkage is susceptible to hydrolysis.[2]
Light Protected from lightHigh stabilityPrevents potential photodegradation.
Exposed to UV lightPotential for degradationRecommended to store in amber vials or in the dark.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general procedure for developing a stability-indicating HPLC method.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating polar and non-polar impurities.

  • Detection: A UV detector is suitable if the compound and its potential degradants have a chromophore. A photodiode array (PDA) detector can provide additional spectral information.

  • Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies. Expose the compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to generate degradation products. The HPLC method should be able to resolve the parent peak from all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: GC-MS Method for Identification of Volatile Impurities

This protocol provides a general method for the analysis of this compound by GC-MS.

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable.

  • Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute all components.

  • MS Detector: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Observe Issue (e.g., failed assay, visual change) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage check_storage->improper_storage Non-compliant retest Re-test Purity (HPLC/GC) check_storage->retest Compliant correct_storage Correct Storage Conditions (cool, dark, dry, inert gas) improper_storage->correct_storage correct_storage->retest purity_ok Purity Meets Specification retest->purity_ok Pass purity_fail Purity Fails Specification retest->purity_fail Fail investigate_source Investigate Other Experimental Parameters (e.g., reagents, instrument) purity_ok->investigate_source characterize_degradation Characterize Degradation Products (LC-MS, GC-MS) purity_fail->characterize_degradation end_ok End: Issue Resolved investigate_source->end_ok quarantine Quarantine/Discard Batch characterize_degradation->quarantine end_fail End: Batch Unsuitable quarantine->end_fail

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Intramolecular Cyclization for Tetrahydropyran Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydropyran (THP) rings via intramolecular cyclization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis of tetrahydropyran rings.

Question 1: My reaction shows low to no yield of the desired tetrahydropyran product. What are the potential causes and solutions?

Answer:

Low or no yield is a common issue that can stem from several factors related to reaction conditions, substrate stability, and catalyst activity.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical and must be optimized for your specific substrate.[1]

    • Catalyst: For acid-catalyzed cyclizations, stronger acids might be required, but they can also lead to degradation. Screen a range of Brønsted or Lewis acids (e.g., PPTS, CSA, TFA, BF₃·OEt₂, TMSOTf) to find the optimal balance.[2][3] For metal-catalyzed reactions, ensure the catalyst is active and not poisoned by impurities.[1]

    • Temperature: Higher temperatures can sometimes promote cyclization but may also favor side reactions like elimination.[4] Conversely, temperatures that are too low can lead to sluggish or incomplete reactions.[4] Temperature optimization is often necessary.[5]

    • Concentration: Reaction concentration can influence the rate and outcome. For some cyclizations, higher concentrations (e.g., 1.0 M) have been shown to improve yields.[5]

  • Poor Leaving Group (in Williamson Ether-type Synthesis): The hydroxyl group must be converted into a good leaving group, or the corresponding alkoxide must be effectively formed.

    • Solution: In Williamson ether-type syntheses, ensure a strong enough base (like NaH) is used to fully deprotonate the alcohol, creating a potent nucleophile.[6] The halide or sulfonate ester must also be a good leaving group.[7]

  • Substrate Conformation: The substrate may not be able to adopt the necessary low-energy chair-like transition state for cyclization. This is particularly relevant for achieving high stereoselectivity.[2]

    • Solution: Modify the substrate to reduce steric hindrance or introduce elements that favor the required conformation for cyclization.

  • Presence of Water: For many acid-catalyzed reactions, especially those involving Lewis acids, anhydrous conditions are crucial. Water can deactivate the catalyst.[4]

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Question 2: My reaction is producing significant amounts of side products, such as elimination products or the starting material is being recovered. How can I minimize these?

Answer:

The formation of side products often indicates that reaction conditions are too harsh or not selective enough for the desired cyclization pathway.

Potential Causes & Solutions:

  • Elimination Reactions: Carbocation intermediates, particularly in Prins-type cyclizations, can undergo elimination to form dihydropyrans.[4]

    • Solution: This is more likely at higher temperatures or with strong, non-coordinating acids.[4] Using a milder Lewis acid or lowering the reaction temperature can minimize this side reaction.[4]

  • Competing Intermolecular Reactions: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or dimers.

    • Solution: Running the reaction under high dilution conditions can favor the intramolecular pathway.

  • Oxonia-Cope Rearrangement: In Prins-type cyclizations, this rearrangement can be a competing pathway that leads to racemization and undesired byproducts.[2][8]

    • Solution: The choice of Lewis acid and reaction conditions can influence the extent of this side reaction. Sometimes, trapping the oxocarbenium ion intermediate with a nucleophile can prevent rearrangement.[9]

  • Failure to Cyclize (Starting Material Recovery): This can happen if the activation energy for cyclization is too high under the chosen conditions.

    • Solution: A more forceful catalyst (stronger acid) or higher temperature may be required. However, this must be balanced against the potential for side reactions.[10]

Question 3: The stereoselectivity of my cyclization is poor, resulting in a mixture of diastereomers. How can I improve it?

Answer:

Achieving high stereoselectivity is dependent on controlling the transition state of the cyclization. The formation of the thermodynamically favored product, typically with bulky substituents in equatorial positions in a chair-like transition state, is key.[2]

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers, leading to a mixture of diastereomers.[4]

    • Solution: Running the reaction at lower temperatures (e.g., -78 °C) often improves selectivity.[4][5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of different transition states.[4]

    • Solution: Screen various anhydrous solvents (e.g., dichloromethane, acetonitrile, nitromethane) to find the optimal one for diastereoselectivity.[4]

  • Choice of Catalyst: The nature and steric bulk of the catalyst can significantly influence the stereochemical outcome.

    • Solution: For acid-catalyzed reactions, the choice between Brønsted and Lewis acids can be critical. For instance, in certain oxy-Michael cyclizations, trifluoroacetic acid (TFA) favored the cis-THP product, while TBAF favored the trans-THP product.[11]

  • Substrate Geometry: The geometry of the starting material, such as the double bond in an alkenyl alcohol, can dictate the stereochemistry of the final product.[12]

    • Solution: Ensure the stereochemical purity of your starting materials. Different isomers of the precursor may lead to different product diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for intramolecular THP ring formation? A1: Common strategies include acid-catalyzed cyclization of hydroxy-alkenes (Prins-type reactions), intramolecular Williamson ether synthesis, oxa-Michael additions, metal-mediated cyclizations, and cyclizations onto epoxides.[2][13]

Q2: How do I choose between an acid-catalyzed or a base-mediated cyclization? A2: The choice depends on your substrate. Acid-catalyzed methods (e.g., Prins cyclization) are suitable for substrates that can form a stable oxocarbenium ion.[2] Base-mediated methods, like the intramolecular Williamson ether synthesis, are used for halo-alcohols or tosyl-alcohols where an alkoxide can be formed to act as a nucleophile.[6]

Q3: Can protecting groups on my substrate interfere with the cyclization? A3: Yes. Some protecting groups may be unstable to the reaction conditions (e.g., acid-labile groups like THP or acetals in an acid-catalyzed cyclization).[14] The steric bulk of a protecting group can also influence the preferred conformation for cyclization. It is crucial to choose protecting groups that are stable under the cyclization conditions and can be removed without affecting the newly formed THP ring.[15]

Q4: How can I distinguish between cis and trans diastereomers of my product? A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. Key indicators include:

  • Coupling Constants (J-values): The magnitude of the coupling constants for protons on the THP ring can reveal their relative stereochemistry.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments show through-space correlations between protons, which can confirm spatial relationships indicative of cis or trans isomers.[4]

Data and Protocols

Comparison of Catalysts for Acid-Catalyzed Cyclization

The table below summarizes the effectiveness of different acid catalysts in promoting intramolecular oxa-Michael additions under specific conditions.

CatalystConversion (%)Yield (%)Reaction Time (min)Conditions
Triflic Acid (CF₃SO₃H)90%81%3Solvent-free, Microwave
p-TsOH85%75%3Solvent-free, Microwave
H₂SO₄80%71%3Solvent-free, Microwave
BF₃·OEt₂55%40%5Solvent-free, Microwave
ZnCl₂30%20%5Solvent-free, Microwave
Data adapted from studies on the intramolecular oxa-Michael addition of (E)-1-aryl-4-hydroxy-4-methyl-pent-1-en-3-ones.[16]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Prins-Type Cyclization

This protocol is a general guideline for the Lewis acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[17]

  • Preparation: Dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) in an oven-dried, round-bottomed flask under an inert atmosphere (Argon).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 1.5 equiv) dropwise to the stirred solution.[5]

  • Reaction: Stir the reaction at this temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydropyran derivative.[17]

Protocol 2: General Procedure for Intramolecular Williamson Ether Synthesis

This protocol describes the base-mediated cyclization of a halo-alcohol.[6][18]

  • Preparation: To an oven-dried, round-bottomed flask under an inert atmosphere, add a solution of the halo-alcohol (e.g., 5-bromo-pentan-1-ol) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[19]

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equiv), portion-wise to the solution. Allow the mixture to stir until hydrogen gas evolution ceases.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required for less reactive substrates.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the cyclic ether.

Visual Guides

Troubleshooting Workflow for Low Yield

This diagram provides a step-by-step decision-making process to diagnose and solve low-yield issues in THP cyclization reactions.

Troubleshooting_Low_Yield cluster_sm_yes SM Recovered: Incomplete Reaction cluster_sm_no SM Consumed: Degradation or Side Reactions start Problem: Low or No Yield check_sm Starting Material (SM) Recovered? start->check_sm sm_yes YES check_sm->sm_yes sm_no NO check_sm->sm_no check_side_products Side Products Observed? side_products_yes YES check_side_products->side_products_yes side_products_no NO (Baseline Decomposition) check_side_products->side_products_no increase_temp Increase Temperature sm_yes->increase_temp Cause: Low Reactivity stronger_catalyst Use Stronger/More Catalyst increase_temp->stronger_catalyst increase_time Increase Reaction Time stronger_catalyst->increase_time sm_no->check_side_products lower_temp Lower Temperature side_products_yes->lower_temp Cause: Conditions Too Harsh milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst check_concentration Check Concentration (High Dilution?) milder_catalyst->check_concentration check_sm_purity Check SM Purity & Stability side_products_no->check_sm_purity Cause: Substrate Instability protecting_groups Re-evaluate Protecting Groups check_sm_purity->protecting_groups

Caption: Troubleshooting decision tree for low-yield THP cyclization reactions.

General Mechanism: Acid-Catalyzed Cyclization

This diagram illustrates the key steps in a generic acid-catalyzed intramolecular cyclization of a δ-hydroxyalkene to form a tetrahydropyran ring.

Acid_Catalyzed_Mechanism cluster_mechanism Mechanism Pathway cluster_side_reactions Potential Side Reactions A δ-Hydroxyalkene Protonation (H⁺) B Oxocarbenium Ion (Key Intermediate) A:f1->B:f0 Step 1 C 6-endo-trig Cyclization (Chair-like Transition State) B:f1->C:f0 Step 2 F Elimination (-H⁺) B->F from Intermediate H Rearrangement B->H from Intermediate D Protonated THP Deprotonation (-H⁺) C:f1->D:f0 Step 3 E Tetrahydropyran (THP) Product D:f1->E:f0 Step 4 G Dihydropyran F->G I Isomeric Product H->I

Caption: Key steps and potential side reactions in acid-catalyzed THP formation.

References

Optimization of reaction parameters for Methyl tetrahydro-2H-pyran-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a multi-step synthesis starting from the corresponding 2-alkyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester. This precursor can then be reduced to the saturated tetrahydropyran ring system. An alternative approach involves the cyclization of appropriate precursors.[1]

Q2: What are the key reaction parameters to control during the synthesis?

Key parameters to monitor and optimize include reaction temperature, reaction time, choice of solvent, and the stoichiometry of reactants and catalysts. For instance, in the reduction of a dihydropyran precursor, the choice of reducing agent and catalyst, along with temperature and pressure, will significantly impact the yield and stereoselectivity of the final product.

Q3: How can I purify the final product, this compound?

Purification is typically achieved through silica gel chromatography.[1] The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution with a gradient of solvents, such as ethyl acetate in hexane, allows for the separation of the desired product from impurities.

Q4: What are the expected yields for this synthesis?

Yields can be quite high, with reports of up to 96.0% for similar substituted methyl tetrahydro-2H-pyran-3-carboxylates when starting from the corresponding dihydropyran precursor.[1] However, the actual yield will depend on the optimization of reaction conditions and the purity of the starting materials.

Q5: Does the synthesis produce stereoisomers? If so, how can they be controlled or separated?

Yes, the synthesis can result in a mixture of cis and trans isomers. The ratio of these isomers is influenced by the reaction conditions and the thermodynamic stability of the products, with the trans isomer often being more stable and therefore favored.[1] Separation of diastereomers can be challenging but may be possible with careful column chromatography or other specialized separation techniques.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature, following established protocols.[2] - Ensure the use of fresh and pure starting materials and reagents.
- Suboptimal catalyst activity.- Use a fresh batch of catalyst or consider a different catalyst system. For hydrogenation steps, catalysts like ruthenium or palladium on carbon are often effective.
- Product loss during workup or purification.- Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase and careful monitoring of fractions during chromatography.
Formation of Multiple Side Products - Incorrect reaction temperature.- Maintain the recommended reaction temperature. For exothermic reactions, ensure adequate cooling is in place.[2]
- Presence of impurities in starting materials.- Purify starting materials before use.
- Undesired side reactions.- Adjust the stoichiometry of reactants or explore the use of protecting groups for sensitive functionalities.
Difficulty in Product Purification - Co-elution of impurities with the product.- Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation.
- Product instability on silica gel.- Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.
Inconsistent Cis/Trans Isomer Ratio - Variation in reaction temperature or time.- Strictly control the reaction temperature and time to ensure reproducibility. The trans isomer is generally more thermodynamically stable.[1]
- Influence of the solvent or catalyst.- Investigate the effect of different solvents or catalysts on the stereochemical outcome.

Experimental Protocols

Synthesis of 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester

This protocol is adapted from a patented procedure and describes the reduction of a dihydropyran precursor.[1]

Materials:

  • 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester

  • Acetic acid

  • Triethylsilane

  • Methanesulfonic acid

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a reaction vessel, dissolve 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester (44.29 g, 240.40 mmol) in acetic acid.

  • Add triethylsilane (83.86 g, 721.20 mmol) to the solution.

  • Under ice-cooling, add methanesulfonic acid (69.31 g, 721.20 mmol) dropwise to the reaction mixture.

  • Stir the resulting solution at room temperature for 3 hours.

  • Pour the reaction mixture into water and perform an extraction with ethyl acetate.

  • Combine the organic layers and wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Distill off the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester.

Expected Outcome:

  • Yield: 39.00 g (86.7%)[1]

  • Isomer Ratio (cis:trans): 17.4 : 82.6[1]

Data Presentation

Table 1: Reaction Parameters and Outcomes for the Synthesis of Substituted Methyl Tetrahydro-2H-pyran-3-carboxylates[1]

Substituent (R)Starting MaterialYield (%)Isomer Ratio (cis:trans)
Propyl2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester86.717.4 : 82.6
Pentyl2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester96.018.4 : 81.6

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Dissolve Starting Material add_reagents Add Reagents (Triethylsilane, Methanesulfonic Acid) start->add_reagents react React at Room Temperature (3 hours) add_reagents->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Final Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impurity Impure Product start->impurity isomer_issue Incorrect Isomer Ratio start->isomer_issue check_reaction Check Reaction Conditions (Time, Temp) low_yield->check_reaction check_reagents Check Reagent Purity low_yield->check_reagents impurity->check_reagents optimize_purification Optimize Purification impurity->optimize_purification control_conditions Strictly Control Conditions isomer_issue->control_conditions

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl tetrahydro-2H-pyran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted methyl acetoacetate and 1-bromo-3-chloropropane.

  • Reaction Byproducts: These can include compounds formed from side reactions, such as 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester.

  • Stereoisomers: The presence of both cis and trans isomers of this compound is a common impurity issue.

  • Residual Solvents: Solvents used in the synthesis and workup, such as methanol, ethanol, toluene, and ethyl acetate, may remain in the final product.

  • Water: Moisture can be present from the workup or hygroscopic solvents.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a preferred method for the detection and quantification of volatile organic impurities, particularly residual solvents.[1][2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating and quantifying non-volatile impurities, including starting materials, byproducts, and stereoisomers. Both normal-phase and reversed-phase chromatography can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main compound and impurities, and can also be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS or LC-MS), this technique is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Karl Fischer Titration: This is the standard method for determining water content.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most common and effective purification methods are fractional distillation and silica gel column chromatography. The choice between them depends on the nature of the impurities and the desired purity level.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of the desired product from impurities.

Possible Cause Troubleshooting Step
Insufficient column efficiency (too few theoretical plates). Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[6]
Reflux ratio is too low. Increase the reflux ratio to improve separation, but be aware that this will also increase the distillation time.
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[7]
Fluctuations in heat input or pressure. Ensure a stable heat source and, if performing vacuum distillation, a stable vacuum. Use a pressure regulator and a well-insulated distillation setup.

Issue 2: The product is degrading during distillation.

Possible Cause Troubleshooting Step
The boiling point is too high at atmospheric pressure. Use vacuum distillation to lower the boiling point of the compound and prevent thermal decomposition.
Presence of acidic or basic impurities catalyzing degradation. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) or a mild acid wash during the workup before distillation.
Silica Gel Column Chromatography

Issue 3: The compound does not move from the origin (Rf = 0) on the TLC plate, even with a highly polar eluent.

Possible Cause Troubleshooting Step
The compound is very polar and strongly adsorbed to the silica gel. Switch to a more polar solvent system. For example, a mixture of dichloromethane and methanol is a common choice for polar compounds.[8] If that is not effective, consider using a different stationary phase like alumina or a bonded phase (e.g., amino- or cyano-bonded silica).[9]
The compound is acidic or basic and interacting with the silanol groups. For basic compounds, add a small amount of a competing base like triethylamine (0.1-1%) to the eluent. For acidic compounds, add a small amount of acetic acid or formic acid.[8]

Issue 4: Poor separation of the desired product from an impurity (co-elution).

Possible Cause Troubleshooting Step
The solvent system lacks the selectivity to resolve the compounds. Try a different solvent system. Sometimes a three-component eluent can provide better separation. Experiment with different solvent combinations using TLC.
Column is overloaded. Reduce the amount of crude material loaded onto the column. The weight of the adsorbent should typically be 20-50 times the weight of the sample.[10]
Improperly packed column (channeling). Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Issue 5: Separation of cis and trans isomers is not achieved.

Possible Cause Troubleshooting Step
The polarity difference between the isomers is small. The cis isomer is generally more polar than the trans isomer and will have a lower Rf value on silica gel.[11] High-resolution separation may require careful optimization of the solvent system. A less polar eluent system will generally provide better separation between isomers with small polarity differences. Consider using HPLC with a specialized column for isomer separation if flash chromatography is insufficient.[12][13]

Quantitative Data on Purification Methods

The following table provides an illustrative comparison of the expected outcomes for the purification of this compound using fractional distillation and silica gel chromatography. The actual results will vary depending on the specific impurities and experimental conditions.

Parameter Fractional Distillation Silica Gel Chromatography
Typical Purity Achieved >98%>99%
Yield 80-90%70-85%
Throughput High (suitable for large scale)Low to Medium (more suitable for lab scale)
Effectiveness against starting materials GoodExcellent
Effectiveness against byproducts Moderate to GoodExcellent
Effectiveness against stereoisomers Poor to ModerateGood to Excellent
Solvent Consumption LowHigh

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

    • As the temperature approaches the boiling point of the product, change to a clean receiving flask.

    • Collect the main fraction over a narrow temperature range.

    • Stop the distillation when the temperature begins to drop or when a significant amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation of the desired product from impurities. The target Rf value for the product should be around 0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (GC, HPLC, NMR) Crude->Analysis Decision Purity Meets Specification? Analysis->Decision Distillation Fractional Distillation Distillation->Analysis ImpureProduct Impure Product Distillation->ImpureProduct Side Fractions Chromatography Silica Gel Chromatography Chromatography->Analysis Chromatography->ImpureProduct Impure Fractions PureProduct Pure Product (>99%) Decision->Distillation No, Volatile Impurities Decision->Chromatography No, Non-Volatile/Isomeric Impurities Decision->PureProduct Yes

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Poor Separation in Column Chromatography CheckTLC Re-evaluate TLC Start->CheckTLC Problem Identify Problem CheckTLC->Problem Solution1 Change Solvent System Problem->Solution1 Co-elution Solution2 Check Column Packing Problem->Solution2 Streaking/Tailing Solution3 Reduce Sample Load Problem->Solution3 Broad Peaks Solution4 Add Modifier (Acid/Base) Problem->Solution4 Rf = 0 for Acidic/Basic Compound Solution5 Change Stationary Phase Problem->Solution5 Rf = 0 for Polar Compound Outcome Improved Separation Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome Solution5->Outcome

Caption: Troubleshooting logic for silica gel column chromatography.

References

Navigating the Scale-Up of Methyl tetrahydro-2H-pyran-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, the transition from bench-scale synthesis to pilot or industrial-scale production of key intermediates like Methyl tetrahydro-2H-pyran-3-carboxylate presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and frequently asked questions to ensure a smoother scale-up process.

Troubleshooting Guide: From Low Yields to Impurity Profiles

Scaling up a chemical synthesis is rarely a linear process. Issues that are negligible in a laboratory setting can become significant at a larger scale. This guide addresses potential problems in a question-and-answer format.

Q1: We are experiencing a significant drop in yield upon scaling up the synthesis. What are the likely causes and how can we address them?

A significant decrease in yield during scale-up can often be attributed to a few key factors that change with volume:

  • Inadequate Mixing: What is effective in a small flask may be inefficient in a large reactor, leading to localized "hot spots" or areas of high reactant concentration. This can promote side reactions.

    • Solution: Re-evaluate the reactor's agitation system. This may involve changing the stirrer type (e.g., from a magnetic stir bar to an overhead mechanical stirrer with a different impeller design), adjusting the stirring speed, or installing baffles to improve turbulence and ensure homogeneity.

  • Poor Temperature Control: Exothermic or endothermic reactions are harder to manage in larger volumes. Poor heat transfer can lead to runaway reactions or incomplete conversions.

    • Solution: Implement a more robust temperature control system. This could involve using a jacketed reactor with a thermal fluid, improving the heat exchanger efficiency, or adjusting the rate of reagent addition to manage heat evolution.

  • Suboptimal Reagent Stoichiometry: Molar ratios that work at a small scale may need to be re-optimized for a larger batch to account for changes in mixing and reaction time.

    • Solution: Perform a Design of Experiments (DoE) at a small scale to identify the optimal stoichiometry before proceeding with a large batch.

Q2: Our final product is contaminated with several impurities that were not present in the lab-scale synthesis. How can we identify and mitigate them?

The appearance of new impurities upon scale-up is a common challenge.

  • Potential Causes:

    • Longer reaction times or higher localized temperatures can lead to the formation of degradation products or side-products.

    • Variations in the quality of raw materials between batches can introduce new impurities.

    • Contamination from the reactor or solvents.

  • Troubleshooting Steps:

    • Identify the Impurities: Use analytical techniques such as GC-MS, LC-MS, and NMR to determine the structure of the impurities.

    • Trace the Source: Once identified, determine at which stage of the process the impurities are forming. This can be done by taking samples at various points during the reaction and work-up.

    • Adjust Reaction Conditions: If impurities are forming during the reaction, consider lowering the temperature, using a more selective catalyst, or reducing the reaction time.

    • Improve Purification: If the impurities cannot be eliminated during the reaction, the purification process will need to be optimized.

Q3: We are struggling with the purification of the final product at a larger scale. What are the best strategies?

Purification can be a major bottleneck in scale-up production.

  • Challenges and Solutions:

    • Distillation: If the product is thermally sensitive, it may degrade during distillation at atmospheric pressure.

      • Solution: Utilize vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.

    • Chromatography: Silica gel chromatography, while effective in the lab, can be expensive and time-consuming at an industrial scale.

      • Solution: Optimize the mobile and stationary phases for better separation. Consider alternative chromatographic techniques like preparative HPLC if high purity is required. For industrial production, exploring crystallization as a primary purification method is often more cost-effective.

Frequently Asked Questions (FAQs)

What are the most critical parameters to control during the scale-up synthesis?

The most critical parameters are typically temperature, reaction time, and the rate of addition of reagents. Inadequate control of these can lead to the formation of side products and a decrease in yield.

How can we ensure batch-to-batch consistency?

  • Implement stringent quality control measures for all incoming raw materials.

  • Utilize automated process control systems to ensure consistent reaction conditions.

  • Ensure that cleaning procedures for the reactors are validated and consistently followed to prevent cross-contamination.

Experimental Protocols

While a universally applicable, detailed scale-up protocol is highly dependent on the specific equipment and safety protocols of a given facility, the following outlines a representative synthesis and purification procedure based on common methods for related pyran derivatives.

Synthesis of a 6-substituted-tetrahydro-2H-pyran-3-carboxylic acid methyl ester

This procedure is a generalized example and should be optimized for the specific starting materials and scale of production.

  • Reaction Setup: A jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet is charged with the starting aldehyde/ketone and a suitable solvent (e.g., toluene).

  • Reagent Addition: The second reactant is added dropwise at a controlled temperature (e.g., under ice-cooling) to manage any exotherm.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, it is quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel chromatography.

Purification by Silica Gel Chromatography
  • Column Packing: A glass column is packed with silica gel in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Loading: The crude product is dissolved in a minimal amount of the solvent and loaded onto the column.

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected.

  • Analysis: The fractions are analyzed by TLC or GC to identify those containing the pure product.

  • Solvent Evaporation: The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes representative yield and purity data for the synthesis of related 6-substituted-tetrahydro-2H-pyran-3-carboxylic acid methyl esters, as described in patent literature. This data can serve as a benchmark for process optimization.

CompoundScaleYield (%)Purity (cis:trans ratio)Purification Method
6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester39.00 g86.7%17.4 : 82.6Silica Gel Chromatography
6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester1.94 g96.0%18.4 : 81.6Silica Gel Chromatography

Visualizing the Process

To better understand the workflow and decision-making process in troubleshooting, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Final Analysis s1 Reactor Setup s2 Reagent Addition s1->s2 s3 Reaction Monitoring (TLC/GC-MS) s2->s3 w1 Quenching & Extraction s3->w1 Reaction Complete w2 Drying & Solvent Removal w1->w2 w3 Purification (Distillation/Chromatography) w2->w3 a1 Purity & Yield Determination w3->a1 a2 Characterization (NMR, MS) a1->a2

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity High Impurity start Problem Identified cause_y1 Inadequate Mixing? start->cause_y1 cause_y2 Poor Temp. Control? start->cause_y2 cause_y3 Incorrect Stoichiometry? start->cause_y3 cause_p1 Side Reactions? start->cause_p1 cause_p2 Raw Material Quality? start->cause_p2 cause_p3 Inefficient Purification? start->cause_p3 solution_y1 Optimize Agitation cause_y1->solution_y1 solution_y2 Improve Heat Transfer cause_y2->solution_y2 solution_y3 Re-evaluate Molar Ratios cause_y3->solution_y3 solution_p1 Adjust T, Time, Catalyst cause_p1->solution_p1 solution_p2 QC Raw Materials cause_p2->solution_p2 solution_p3 Optimize Purification Method cause_p3->solution_p3

Strategies for controlling stereoselectivity in substituted tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of substituted tetrahydropyrans (THPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments. The tetrahydropyran ring is a crucial scaffold in numerous natural products and pharmaceuticals, making its stereocontrolled synthesis a critical objective.[1][2][3][4]

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow when encountering poor stereoselectivity in your experiments.

Troubleshooting_Workflow start Poor Stereoselectivity Observed (Low d.r. or e.e.) substrate Analyze Substrate - Steric hindrance? - Electronic effects? - Conformational bias? start->substrate Is substrate control the primary factor? reagent Evaluate Reagent/Catalyst - Correct loading? - Catalyst decomposition? - Achiral background reaction? start->reagent Is it a reagent- or catalyst-controlled reaction? conditions Assess Reaction Conditions - Temperature too high/low? - Incorrect solvent? - Concentration effects? start->conditions Could conditions be the cause? analysis Verify Analytical Method - Accurate d.r./e.e. measurement? - Epimerization during workup/purification? start->analysis Is the measurement reliable? sub_sol Solution: - Modify substrate substituents - Introduce directing groups substrate->sub_sol reg_sol Solution: - Screen different catalysts/ligands - Titrate catalyst/reagent - Use freshly prepared reagents reagent->reg_sol con_sol Solution: - Optimize temperature - Screen solvents - Adjust concentration conditions->con_sol ana_sol Solution: - Use alternative analytical technique - Analyze crude vs. purified material - Employ milder purification analysis->ana_sol

Caption: General workflow for troubleshooting poor stereoselectivity.

Section 1: Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed method for constructing THP rings from a homoallylic alcohol and an aldehyde.[3][4] However, controlling the stereochemistry can be challenging.

Frequently Asked Questions (FAQs)

Q1: My Prins cyclization is producing a mixture of cis and trans diastereomers. How can I improve the selectivity for the thermodynamically favored 2,6-diequatorial cis product?

A1: The formation of mixed diastereomers often points to issues with the reaction conditions or the stability of the key oxocarbenium ion intermediate. The desired cis product typically arises from a chair-like transition state where bulky substituents adopt equatorial positions.[4]

  • Troubleshooting Steps:

    • Lower the Temperature: Higher temperatures can provide enough energy to overcome the barrier to less stable transition states, leading to a loss of selectivity. Running the reaction at lower temperatures (e.g., -78 °C) often improves diastereoselectivity.[5]

    • Choice of Lewis Acid: The nature and strength of the Lewis acid are critical. Softer, bulkier Lewis acids may favor the desired transition state. If you are using a strong Lewis acid like BF₃·OEt₂, consider screening milder options like TMSOTf, In(OTf)₃, or Sc(OTf)₃.[3][4] The use of a catalytic amount of BiCl₃ with TMSCl as an additive has been shown to be highly efficient and stereoselective for producing 4-halo-THPs.[6]

    • Solvent Effects: The solvent can influence the stability of intermediates. Screen a range of non-polar to polar aprotic solvents (e.g., CH₂Cl₂, Toluene, Acetonitrile) to find the optimal medium for your substrate.

    • Substrate Control: The geometry of the alkene in the homoallylic alcohol dictates the configuration of the final product. E-alkenes generally lead to equatorial substituents, while Z-alkenes lead to axial substituents.[7] Ensure the stereochemical integrity of your starting material.

Q2: I am observing significant racemization or loss of enantiomeric excess (e.e.) in my asymmetric Prins cyclization. What is the cause and how can it be prevented?

A2: Loss of enantiopurity is a known issue, particularly when substrates can form stabilized benzylic cations.[3][8] This can lead to racemization through a competing 2-oxonia-Cope rearrangement pathway.[3][7][8]

  • Troubleshooting Steps:

    • Avoid Overly Stabilizing Groups: If your substrate contains electron-rich aromatic groups that stabilize a cationic intermediate, this can facilitate racemization. If possible, modify the substrate to use electron-deficient or aliphatic groups.[8]

    • Use Milder Conditions: Strong acids like BF₃·OEt₂ combined with protic acids (e.g., HOAc) have been shown to promote racemization.[3][8] Switching to milder, non-protic conditions can suppress this side reaction.

    • Employ Trapping Agents (Mukaiyama Aldol-Prins): A modified approach, the Mukaiyama Aldol-Prins (MAP) cascade, introduces a nucleophile (like an allylsilane) that traps the oxocarbenium ion intermediate before racemization can occur.[3] This strategy is effective for preventing side reactions.

Data Presentation: Effect of Temperature on Diastereoselectivity

An acid-mediated cyclization of allylsilyl alcohols demonstrates the critical role of temperature in achieving high diastereoselectivity.

EntryTemperature (°C)TimeDiastereomeric Ratio (d.r.)Product Yield (%)Reference
1MeBu030 min60 : 4068[5]
2MeBur.t.1 h>95 : 565[5]
3MePh030 min50 : 5071[5]
4MePhr.t.1 h>95 : 570[5]

Table shows that running the reaction at room temperature (r.t.) significantly improves the diastereomeric ratio compared to 0 °C.

Illustrative Stereochemical Model

The stereochemical outcome of the Prins cyclization is generally governed by a chair-like transition state that minimizes 1,3-diaxial interactions.

Caption: Favorable transition state leading to the cis-2,6-disubstituted THP.

Section 2: Organocatalytic Oxa-Michael Addition

Intramolecular oxa-Michael additions are a key strategy for forming THP rings, often providing high levels of stereocontrol through the use of chiral organocatalysts.[2][9]

Frequently Asked Questions (FAQs)

Q1: My organocatalyzed intramolecular oxa-Michael reaction is giving low enantioselectivity (e.e.). What are the most important parameters to optimize?

A1: Low enantioselectivity in these reactions typically points to an issue with the catalyst system, a competing achiral background reaction, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: The structure of the organocatalyst is paramount. For example, diaryl prolinol silyl ethers are effective, but the choice of aryl substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) can dramatically impact selectivity.[10] If one catalyst gives poor results, screen others. Also, ensure the catalyst loading is sufficient; while lower loadings are ideal, some substrates may require higher percentages (e.g., 15-20 mol %) to outcompete the background reaction.[11][12]

    • Acid/Base Additives: Many of these reactions require a co-catalyst or additive (like a weak acid) to facilitate the catalytic cycle. However, the wrong additive can be detrimental. For example, some protocols require benzoic acid, while others may be sensitive to it.[10] If using an additive, screen different ones and optimize their stoichiometry. Superbasic catalysts, such as BIMP, have been shown to be highly efficient without additives for challenging substrates.[11]

    • Temperature: As with most asymmetric reactions, lower temperatures (-25 °C to -50 °C) are often necessary to achieve high enantioselectivity.[10]

    • Solvent: The polarity and coordinating ability of the solvent can significantly affect the transition state assembly. Screen a variety of solvents, from non-polar (toluene) to polar aprotic (DCM, DCE, THF).

Q2: The reaction is very slow or stalls completely. How can I improve the reaction rate without compromising stereoselectivity?

A2: Poor reactivity is often due to low substrate electrophilicity or nucleophilicity, or inefficient catalyst turnover.

  • Troubleshooting Steps:

    • Catalyst System: The basicity/acidity of the catalyst is key. For additions to α,β-unsaturated esters and amides, highly basic catalysts like iminophosphoranes (BIMP) can significantly improve reaction rates over traditional catalysts.[11]

    • Substrate Modification: If possible, modifying the electronic properties of the Michael acceptor can increase its reactivity. Adding a more strongly electron-withdrawing group can accelerate the reaction.

    • Concentration: Increasing the concentration of the reaction can sometimes improve rates, but be mindful that this can also increase the rate of undesired side reactions. This parameter should be optimized carefully.

Data Presentation: Catalyst Performance in Asymmetric Oxa-Michael Addition

The choice of catalyst is critical for achieving high yield and enantioselectivity in the cyclization of various Michael acceptors.

EntryMichael Acceptor (R Group)Catalyst Loading (mol %)Yield (%)e.r.Reference
1CO₂Et109999:1[11]
2CO₂ⁱPr109999:1[11]
3CONMe₂109698:2[11]
4C(O)N(Me)(OMe)159599.5:0.5[11]

Table shows the high efficiency of a superbasic BIMP organocatalyst across different Michael acceptors.

Generic Experimental Protocol

Organocatalyzed Intramolecular Oxa-Michael Addition: To a solution of the hydroxy-enone/enoate substrate (1.0 equiv) in the optimized solvent (e.g., DCE, typically 0.1-0.2 M) at the specified temperature (e.g., -25 °C), is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.2 equiv).[10] The reaction is stirred at this temperature and monitored by TLC or LCMS. Upon completion, the reaction is typically quenched with a saturated aqueous solution of NH₄Cl or a mild acid. The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are dried, filtered, and concentrated. The residue is then purified by flash column chromatography to yield the enantioenriched tetrahydropyran.

Section 3: Hetero-Diels-Alder (HDA) Reaction

The [4+2] hetero-Diels-Alder cycloaddition is a convergent and stereocontrolled method for synthesizing dihydropyrans, which can be readily reduced to the corresponding THPs.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: My HDA reaction has low diastereoselectivity (endo/exo selectivity). How can I control this outcome?

A1: The endo/exo selectivity in HDA reactions is influenced by a combination of steric and electronic factors, including secondary orbital interactions. The choice of catalyst is often the most effective tool for controlling this selectivity.

  • Troubleshooting Steps:

    • Lewis Acid Catalyst: The geometry and coordination of the Lewis acid to the dienophile (often an α,β-unsaturated carbonyl) play a crucial role in directing the diene's approach.[14] Chiral Lewis acids can enforce a specific coordination geometry, favoring one transition state over the other. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, chiral BOX complexes of Cu(II) or Sc(III)).

    • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy, which is often the more ordered endo pathway.

    • Solvent: The solvent can affect the conformation of the catalyst-substrate complex. Less coordinating solvents are often preferred to allow for tight binding between the Lewis acid and the substrate.

Q2: The HDA reaction requires harsh conditions (high temperature/pressure) and gives low yields. Are there ways to improve reactivity?

A2: The reactivity of HDA reactions is governed by the HOMO-LUMO energy gap between the diene and dienophile. For inverse-electron-demand HDA, an electron-rich dienophile and an electron-poor diene are required.

  • Troubleshooting Steps:

    • Activate the Substrates: For normal-electron-demand reactions, use a Lewis acid to lower the LUMO of the dienophile (e.g., an enone). For inverse-electron-demand reactions, ensure the diene is sufficiently electron-poor (e.g., by adding electron-withdrawing groups) and the dienophile is electron-rich (e.g., an enol ether).[14]

    • Use Organocatalysis: In some cases, chiral organocatalysts can activate substrates through the formation of iminium ions, which are highly reactive dienophiles, allowing the reaction to proceed under milder conditions.

    • Solvent-Free or Aqueous Conditions: For certain substrates, running the reaction neat (solvent-free) or in water can accelerate the cycloaddition due to hydrophobic effects and high internal pressure.[14]

Logical Diagram: Controlling HDA Selectivity

HDA_Selectivity cluster_0 Factors Influencing HDA Stereoselectivity catalyst Catalyst Choice (Lewis Acid vs. Organocatalyst) outcome Desired Stereochemical Outcome (High Diastereo- and Enantioselectivity) catalyst->outcome Dictates transition state geometry temp Reaction Temperature temp->outcome Low temp favors ordered TS substrate_ctrl Substrate Control (Chiral auxiliaries, steric directing groups) substrate_ctrl->outcome Provides inherent facial bias

Caption: Key factors for controlling selectivity in HDA reactions.

References

Understanding the degradation pathways of Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl tetrahydro-2H-pyran-3-carboxylate. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound can degrade through several pathways, primarily involving its ester and ether functional groups. The main degradation routes are:

  • Hydrolysis: The ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding tetrahydro-2H-pyran-3-carboxylic acid and methanol.[1][2][3][4][5]

  • Oxidation: The tetrahydropyran ring, being an ether, can undergo oxidation. This can lead to the formation of hydroperoxides and subsequent ring-opening products.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, potentially leading to ring cleavage and the formation of smaller volatile molecules.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.

Q2: I am observing a new peak in my HPLC analysis after storing my sample in an acidic mobile phase. What could it be?

An additional peak appearing in an acidic mobile phase strongly suggests acid-catalyzed hydrolysis of the ester. The new peak is likely tetrahydro-2H-pyran-3-carboxylic acid. To confirm this, you can:

  • Spike your sample with a standard of tetrahydro-2H-pyran-3-carboxylic acid to see if the retention times match.

  • Perform a forced degradation study under acidic conditions and monitor the formation of the new peak over time.

  • Use LC-MS to determine the mass of the new peak, which should correspond to the carboxylic acid.

Q3: My sample of this compound shows signs of degradation even when stored in a seemingly inert solvent. What could be the cause?

Several factors could contribute to unexpected degradation:

  • Solvent Purity: The solvent may contain acidic or basic impurities that can catalyze hydrolysis. Ensure you are using high-purity, neutral solvents.

  • Peroxide Contamination: Ethereal solvents, if not stored properly, can form explosive peroxides which are strong oxidizing agents. Check your solvent for peroxides.

  • Air Oxidation: Prolonged exposure to air can lead to slow oxidation of the tetrahydropyran ring. Store samples under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

  • Light Exposure: Ambient laboratory light can sometimes be sufficient to initiate photodegradation over extended periods. Store samples in amber vials or protected from light.

Q4: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3][4] To develop such a method, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[2] The goal is to generate the potential degradation products and then develop a chromatographic method (typically HPLC with UV or MS detection) that can resolve the parent compound from all the degradation peaks.[6]

Troubleshooting Guides

Observed Issue Potential Cause Recommended Solution
Loss of assay value over time Hydrolysis of the ester group.Buffer solutions to a neutral pH. Store samples at low temperatures and protect from moisture.
Oxidation of the ether linkage.Store under an inert atmosphere (nitrogen or argon). Use antioxidants if compatible with the experimental design.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Perform forced degradation studies to identify potential degradation products. Use a stability-indicating analytical method.
Impurities in the starting material or reagents.Verify the purity of all materials used.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Evaluate the stability of the compound in the specific assay medium under the experimental conditions. Prepare fresh solutions for each experiment.
Precipitation of sample upon storage Formation of a less soluble degradation product (e.g., the carboxylic acid).Confirm the identity of the precipitate. Adjust storage conditions (e.g., pH, solvent) to maintain solubility.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is for demonstration purposes to show how quantitative results can be structured.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Major Degradation Product(s) (Hypothetical)
0.1 M HCl (60°C, 24h)15.2Tetrahydro-2H-pyran-3-carboxylic acid
0.1 M NaOH (RT, 4h)22.5Tetrahydro-2H-pyran-3-carboxylic acid
3% H₂O₂ (RT, 24h)8.7Various oxidative ring-opened products
Heat (80°C, 48h)5.1Ring cleavage products
UV Light (254 nm, 24h)11.4Various photoproducts

Table 2: Chromatographic Data for Major Degradation Product

Compound Retention Time (min) Relative Retention Time
This compound8.51.00
Tetrahydro-2H-pyran-3-carboxylic acid4.20.49

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation

Objective: To evaluate the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC grade methanol and water

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: a. Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL). b. In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. c. Incubate the vial at 60°C. d. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). e. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH. f. Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: a. In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. b. Keep the vial at room temperature. c. Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4 hours). d. Neutralize the aliquots with an equivalent amount of 0.1 M HCl. e. Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and the area of any degradation peaks.

Protocol 2: Forced Oxidative Degradation

Objective: To assess the susceptibility of the compound to oxidation.

Materials:

  • This compound stock solution (1 mg/mL in methanol)

  • 3% Hydrogen peroxide (H₂O₂) solution

Procedure:

  • In a vial, mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Keep the vial at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified time points (e.g., 0, 4, 8, 24 hours) by HPLC.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation MTHPC This compound THPCA Tetrahydro-2H-pyran-3-carboxylic acid MTHPC->THPCA Hydrolysis Acid Acid (H+) Acid->MTHPC Base Base (OH-) Base->MTHPC Methanol Methanol MTHPC_ox This compound RingOpened Ring-Opened Products MTHPC_ox->RingOpened Oxidation Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->MTHPC_ox

Caption: Potential degradation pathways of this compound.

Start Start: Pure Compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Sample->Analyze Identify Identify Degradation Products (e.g., LC-MS) Analyze->Identify Quantify Quantify Degradation Analyze->Quantify End End: Stability Profile Identify->End Quantify->End

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Synthetic Methodologies of Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes with Experimental Data

Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals. Its stereochemistry and functionality make it an attractive scaffold for creating complex molecular architectures. This guide provides a comparative overview of alternative synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Performance Comparison of Synthetic Methodologies

The following table summarizes the key performance indicators for two prominent synthetic routes to this compound: Catalytic Hydrogenation of a dihydropyran precursor and a proposed Hetero-Diels-Alder cycloaddition.

MethodologyKey IntermediateReagents & ConditionsYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Enantioselective Catalytic Hydrogenation 5,6-dihydro-2H-pyran-3-carboxylic acid5% Pd/Al2O3, Cinchonidine, H2High (esterification yield is high)Up to 89%High enantioselectivity, direct access to chiral product.[1]Requires a chiral modifier, multi-step process including precursor synthesis and final esterification.
Hetero-Diels-Alder Reaction In-situ formationAcrolein, Methyl Acrylate, Lewis Acid (proposed)TheoreticalNot applicable (produces racemate)Potentially atom-economical and convergent.Feasibility and regioselectivity require optimization; may need high pressure or specific catalysis.

Detailed Experimental Protocols

Method 1: Enantioselective Catalytic Hydrogenation

This method focuses on the asymmetric hydrogenation of the precursor 5,6-dihydro-2H-pyran-3-carboxylic acid, followed by esterification to yield the final product. The key to this approach is the use of a chiral modifier to induce enantioselectivity.

Step 1: Synthesis of 5,6-dihydro-2H-pyran-3-carboxylic acid

The precursor can be synthesized via a hetero-Diels-Alder reaction between acrolein and methyl acrylate, followed by hydrolysis of the resulting ester.

Step 2: Enantioselective Hydrogenation

The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid is carried out using a palladium catalyst on an alumina support, modified with a cinchona alkaloid.[1]

  • Catalyst: 5% Pd/Al2O3 modified with cinchonidine.

  • Substrate: 5,6-dihydro-2H-pyran-3-carboxylic acid.

  • Solvent: Acetic acid or other suitable organic solvent.

  • Hydrogen Pressure: Typically 1-50 bar.

  • Temperature: Room temperature to 50 °C.

  • Procedure: The substrate is dissolved in the solvent, and the catalyst and chiral modifier are added. The mixture is then subjected to hydrogenation in a high-pressure reactor until the reaction is complete. The catalyst is removed by filtration.

  • Optical Purity: Up to 89% enantiomeric excess has been reported for the resulting tetrahydro-2H-pyran-3-carboxylic acid.[1]

Step 3: Esterification

The resulting chiral carboxylic acid is converted to its methyl ester using standard esterification procedures, such as reaction with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a coupling agent.

Method 2: Hetero-Diels-Alder Reaction (Proposed)

This proposed one-pot synthesis involves a [4+2] cycloaddition between an electron-rich alkene (dienophile) and an α,β-unsaturated carbonyl compound (heterodiene) to directly form the dihydropyran ring, which can then be hydrogenated.

  • Reactants: Acrolein (dienophile) and Methyl Acrylate (acting as a heterodiene precursor).

  • Catalyst: A Lewis acid (e.g., ZnCl2, AlCl3) may be required to catalyze the reaction and control regioselectivity.

  • Solvent: A non-polar aprotic solvent such as toluene or dichloromethane.

  • Temperature: The reaction may require elevated temperatures or high pressure.

  • Procedure: Acrolein and methyl acrylate are reacted in the presence of a Lewis acid catalyst in a suitable solvent under an inert atmosphere. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the product, methyl 5,6-dihydro-2H-pyran-3-carboxylate, is isolated and purified.

  • Subsequent Step: The resulting dihydropyran can be hydrogenated using a standard catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two discussed synthetic methodologies.

cluster_0 Method 1: Enantioselective Catalytic Hydrogenation A1 Acrolein C1 5,6-dihydro-2H-pyran-3-carboxylic acid methyl ester A1->C1 Hetero-Diels-Alder B1 Methyl Acrylate B1->C1 D1 5,6-dihydro-2H-pyran-3-carboxylic acid C1->D1 Hydrolysis E1 (+)-tetrahydro-2H-pyran-3-carboxylic acid D1->E1 Enantioselective Hydrogenation (Pd/Al2O3, Cinchonidine) F1 Methyl (+)-tetrahydro-2H-pyran-3-carboxylate E1->F1 Esterification

Enantioselective Catalytic Hydrogenation Pathway

cluster_1 Method 2: Hetero-Diels-Alder Approach A2 Acrolein C2 Methyl 5,6-dihydro-2H-pyran-3-carboxylate A2->C2 Hetero-Diels-Alder (Lewis Acid Catalysis) B2 Methyl Acrylate B2->C2 D2 This compound C2->D2 Catalytic Hydrogenation (e.g., Pd/C, H2)

Proposed Hetero-Diels-Alder Synthetic Route

References

A Comparative Analysis of Catalytic Routes for the Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of a Key Pyran Derivative.

The synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate, a valuable chiral building block in medicinal chemistry and materials science, can be achieved through various catalytic strategies. The choice of catalyst is paramount, directly influencing reaction efficiency, stereoselectivity, and overall process sustainability. This guide provides a comparative analysis of two prominent catalytic methodologies: enantioselective hydrogenation using heterogeneous metal catalysts and organocatalytic domino reactions. We present a detailed examination of their performance, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of this compound hinges on desired outcomes such as enantiopurity, yield, and operational simplicity. Below is a summary of quantitative data for two leading catalytic approaches.

Catalytic SystemCatalystSubstrateYield (%)Enantiomeric/Diastereomeric Excess (%)Key Reaction ConditionsReference
Enantioselective Hydrogenation 5% Pd/Al₂O₃ modified by cinchonidine5,6-dihydro-2H-pyran-3-carboxylic acidHigh (not specified)up to 89% eeH₂ pressure, specific solvent and temperature[1]
Organocatalytic Domino Reaction Thiourea-derived organocatalystα-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds59-91%71-99% ee, 26-98% deAmbient temperature, CH₂Cl₂[2]
Organocatalytic Domino Reaction Quinine-based squaramideAcetylacetone or β-keto esters, β-nitrostyrenes, and alkynyl aldehydes27-80%93-99% ee, >20:1 drNot specified[3]

Reaction Pathways and Experimental Workflows

The two primary catalytic routes for synthesizing the tetrahydropyran core of the target molecule involve distinct mechanistic pathways and experimental setups.

Enantioselective Hydrogenation

This approach involves the direct hydrogenation of an unsaturated precursor, 5,6-dihydro-2H-pyran-3-carboxylic acid, to yield the desired saturated tetrahydropyran structure. The use of a chiral modifier, such as cinchonidine, on a palladium-based heterogeneous catalyst is crucial for inducing enantioselectivity.

cluster_hydrogenation Enantioselective Hydrogenation Workflow sub 5,6-dihydro-2H-pyran-3- carboxylic acid reaction Hydrogenation Reaction sub->reaction Substrate cat 5% Pd/Al₂O₃ Catalyst + Cinchonidine Modifier cat->reaction Catalyst h2 H₂ (gas) h2->reaction Hydrogen Source ester Esterification (e.g., with Methanol) prod This compound ester->prod reaction->ester cluster_domino Organocatalytic Domino Reaction Pathway sm1 α-hydroxymethyl nitroalkene michael Michael Addition sm1->michael sm2 1,3-dicarbonyl compound sm2->michael org_cat Chiral Organocatalyst (e.g., Thiourea derivative) org_cat->michael Catalyst hemi Intramolecular Hemiacetalization michael->hemi prod Functionalized Tetrahydropyran hemi->prod start Desired Synthesis of This compound question Primary Consideration? start->question enantio High Enantioselectivity for a specific isomer question->enantio High enantiopurity of the core structure complex Construction of highly functionalized analogues question->complex One-pot synthesis of complex derivatives hetero Enantioselective Hydrogenation (e.g., Pd/Al₂O₃ + chiral modifier) enantio->hetero organo Organocatalytic Domino Reaction (e.g., Thiourea or Squaramide catalyst) complex->organo

References

A Comparative Guide to Enantioselective HPLC Method Development for Methyl Tetrahydro-2H-pyran-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical step in the development of pharmaceuticals and other bioactive compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of potential high-performance liquid chromatography (HPLC) methods for resolving the enantiomers of methyl tetrahydro-2H-pyran-3-carboxylate. Due to the limited availability of established methods for this specific compound, this guide presents a strategy for method development based on the successful separation of structurally analogous small, polar, cyclic esters and lactones.

Introduction to Chiral HPLC

Direct chiral separation by HPLC is the most widely used technique for resolving enantiomers. This is primarily achieved through the use of chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interactions with the enantiomers. The "three-point interaction model" is a fundamental concept where one enantiomer interacts with the CSP at three points, leading to stronger retention compared to the other enantiomer, which may only interact at two points. The choice of CSP and the mobile phase are the most critical factors in achieving a successful enantioselective separation.

Comparison of Chiral Stationary Phases for Analogous Compounds

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and often the first choice for screening for the separation of a wide range of chiral compounds, including polar analytes like cyclic esters. The following table summarizes the performance of different polysaccharide-based columns for the separation of compounds structurally similar to this compound.

Table 1: Performance of Polysaccharide-Based CSPs for the Separation of Analogous Chiral Cyclic Esters and Lactones

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
γ-Phenyl-γ-butyrolactoneCHIRALPAK® IG (amylose-based)n-hexane / ethanol (80 / 20)1.06.16[1]
β-Lactam UreasCHIRAL ART Amylose-SAn-hexane/2-PrOH (90/10, v/v)1.0>1.5 (for most analytes)[2]
Liquid Crystalline Racemic EstersReproSil Chiral MIG (amylose-based)ACN:H2O (95:5 v/v)1.0>11[3]
Liquid Crystalline Racemic EstersReproSil Chiral MIC (cellulose-based)HEX:IPA (85:15 v/v)1.0Baseline separation for some analytes[3]

Note: Data for this compound is not available in the public domain. The data presented is for structurally similar molecules to guide method development.

Experimental Protocols

Below are detailed experimental protocols for the enantioselective separation of analogous compounds, which can serve as a starting point for developing a method for this compound.

Protocol 1: Normal Phase Separation of a γ-Butyrolactone Derivative

This protocol is based on the successful separation of γ-phenyl-γ-butyrolactone and is a good starting point for polar cyclic esters.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIRALPAK® IG, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: n-hexane / ethanol (80 / 20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Reversed-Phase Separation of Liquid Crystalline Esters

This protocol demonstrates the use of a reversed-phase method, which can be advantageous for compounds with some hydrophobic character and for compatibility with mass spectrometry.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: ReproSil Chiral MIG, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile / Water (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector (wavelength to be optimized for the target analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method Development Workflow

A systematic approach to developing an enantioselective HPLC method is crucial for success. The following workflow outlines the key steps.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Define Analyte Properties (Structure, Polarity, pKa) CSP_Selection Select Diverse CSPs (e.g., Amylose, Cellulose-based) Analyte->CSP_Selection Guides initial choice Mobile_Phase_Screening Screen Mobile Phases (NP, RP, Polar Organic) CSP_Selection->Mobile_Phase_Screening Test under various conditions Mobile_Phase_Screening->CSP_Selection If no separation, try new CSPs Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Mobile_Phase_Screening->Optimize_MP If separation is observed Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Fine-tune separation Validation Method Validation (Robustness, Linearity, LoD, LoQ) Optimize_Params->Validation Once optimal conditions are found

Caption: A typical workflow for the development of an enantioselective HPLC method.

Logical Relationships in Chiral Separation

The success of a chiral separation depends on the interplay between the analyte, the chiral stationary phase, and the mobile phase. The following diagram illustrates these relationships.

ChiralSeparationLogic Analyte Analyte (this compound) Separation Enantioselective Separation Analyte->Separation Interacts with CSP Chiral Stationary Phase (e.g., Polysaccharide) CSP->Separation Provides Chiral Environment MobilePhase Mobile Phase (e.g., Hexane/Ethanol) MobilePhase->Separation Modulates Interactions

Caption: The interplay of key factors in achieving enantioselective separation.

Conclusion

References

The Unambiguous Arbitrator: X-ray Crystallography for the Structural Validation of Methyl Tetrahydro-2H-pyran-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, the precise determination of a molecule's three-dimensional structure is non-negotiable. The tetrahydropyran scaffold is a cornerstone in the design of novel therapeutics, and its derivatives, such as Methyl tetrahydro-2H-pyran-3-carboxylate, are key building blocks. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of these derivatives, juxtaposed with other common analytical techniques. Experimental data from closely related analogs will be used to underscore the unparalleled insights offered by X-ray crystallography.

The tetrahydropyran ring system is a prevalent feature in a multitude of biologically active compounds, including those with antitumor and anti-HIV properties.[1][2] The precise stereochemistry and conformational arrangement of substituents on this ring are critical for biological activity, directly influencing how a molecule interacts with its target. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating connectivity and molecular weight, they often fall short of providing the absolute spatial arrangement that X-ray crystallography delivers.

At a Glance: A Comparative Overview of Analytical Techniques

X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination.[3] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are crucial for understanding intermolecular interactions and for guiding structure-activity relationship (SAR) studies. While NMR can provide valuable information about the solution-state structure and dynamics, its resolving power for determining the complete 3D structure can be lower than that of X-ray crystallography.[4][5]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Unambiguous determination of solid-state structure; High resolution.[3]Requires a single, high-quality crystal; Provides a static picture of the molecule.
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformation, dynamic processes.Non-destructive; Provides information about the molecule in solution.[4]Can be complex to interpret for complete 3D structure; May not provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity; Requires very small sample amounts.Provides no information about the 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; Provides a molecular fingerprint.Limited information on the overall molecular structure.

Experimental Validation: Insights from Tetrahydropyran Analogs

Table 1: Illustrative Crystallographic Data for a Generic Tetrahydropyran Derivative

Parameter Value Significance
Crystal SystemMonoclinicDefines the basic symmetry of the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a (Å)10.123Unit cell dimensions.
b (Å)8.456Unit cell dimensions.
c (Å)12.789Unit cell dimensions.
β (°)105.34Angle of the unit cell.
Volume (ų)1054.3Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This data is representative and serves to illustrate the type of information obtained from an X-ray diffraction experiment.

Table 2: Comparison of Spectroscopic Data for this compound

Technique Key Observables Interpretation
¹³C NMR δC signals at ~169.6 ppm.[4]Confirms the presence of the ester carbonyl group.
¹H NMR δH signals for the methyl ester at ~3.34 ppm (singlet).[4]Confirms the presence of the methyl ester group.
IR Spectroscopy Strong absorption at ~1736 cm⁻¹.[4]Indicates the C=O stretch of the ester functional group.

While the spectroscopic data in Table 2 confirm the presence of key functional groups, they do not define the stereochemistry at the C3 position or the conformation of the tetrahydropyran ring. This is where X-ray crystallography provides the definitive answer.

Experimental Protocols

A typical workflow for the structural validation of a this compound derivative using single-crystal X-ray diffraction involves the following key steps.

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step.[6]

  • Solvent Selection: The compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is left undisturbed in a vial covered with a perforated lid to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution is slowly cooled to induce crystallization.

Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[7]

  • X-ray Source: A monochromatic X-ray beam is generated and directed at the crystal.[3]

  • Crystal Rotation: The crystal is rotated to expose all possible crystallographic planes to the X-ray beam.[3]

  • Diffraction Pattern: The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.[3]

  • Data Acquisition: A detector records the position and intensity of each diffracted spot.[7]

Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Phase Problem: The intensities of the spots provide the amplitudes of the diffracted waves, but the phase information is lost. The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Model Building: An atomic model is built into the electron density map.

  • Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction data, resulting in a final, accurate 3D structure.[6]

Visualizing the Workflow and Biological Context

The following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography and a potential signaling pathway where tetrahydropyran derivatives may exert their biological effects.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography.

signaling_pathway extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase extracellular_signal->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation thp_derivative Tetrahydropyran Derivative thp_derivative->mtor Inhibition

Caption: A potential PI3K/Akt/mTOR signaling pathway.

Conclusion

For the unambiguous structural validation of this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides a level of detail that is unattainable with other techniques, offering a precise three-dimensional roadmap of the molecule. This information is fundamental for understanding structure-activity relationships, optimizing lead compounds, and ultimately, for the rational design of new and more effective therapeutic agents. While NMR and MS are vital components of the analytical toolkit, X-ray crystallography remains the final arbiter in the determination of absolute molecular structure.

References

A comparative study of the chemical reactivity of various substituted tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) moiety is a prevalent structural motif found in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Consequently, the strategic functionalization of the THP ring is of paramount importance in the fields of synthetic and medicinal chemistry.[1] This guide provides a comparative study of the chemical reactivity of various substituted tetrahydropyrans, supported by experimental data and detailed methodologies, to aid researchers in designing synthetic routes and understanding structure-reactivity relationships.

Nucleophilic Substitution at the C4-Position: A Focus on 4-Halotetrahydropyrans

Nucleophilic substitution at the C4 position of 4-halotetrahydropyrans is a fundamental pathway for introducing diverse functional groups onto the THP scaffold.[1] The reactivity in these reactions is primarily governed by the identity of the halogen atom, which serves as the leaving group. The established trend for leaving group ability in both S_N1 and S_N2 reactions is I > Br > Cl > F.[1] This trend arises from two principal factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻).[1] Weaker C-X bonds are broken more readily, which leads to faster reaction rates, and a more stable (less basic) conjugate base constitutes a better leaving group.[1]

The following table summarizes the key properties of halogens and the consequent expected relative reactivity of the corresponding 4-halotetrahydropyrans in nucleophilic substitution reactions.[1]

4-HalotetrahydropyranC-X Bond Dissociation Energy (kJ/mol)Basicity of Halide Ion (X⁻)Expected Relative Rate of Substitution
4-Iodotetrahydropyran~213-240[1]Weakest[1]Fastest
4-Bromotetrahydropyran~285[1]Weak[1]Fast
4-Chlorotetrahydropyran~327[1]Strong[1]Slow
4-Fluorotetrahydropyran~485[1]Strongest[1]Slowest

For practical synthetic applications, 4-bromotetrahydropyran and 4-iodotetrahydropyran are generally the preferred substrates due to their higher reactivity. Reactions involving 4-chlorotetrahydropyran may necessitate more forceful conditions, while 4-fluorotetrahydropyran is often unreactive in standard nucleophilic substitution reactions.[1]

G reactant 4-Halotetrahydropyran transition_state Transition State [Nu---C---X]⁻ reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state Attack product 4-Substituted Tetrahydropyran leaving_group Halide Ion (X⁻) transition_state->product Product Formation transition_state->leaving_group Leaving Group Departs

General pathway for SN2 reaction at C4 of a halotetrahydropyran.

This protocol describes a typical nucleophilic substitution reaction using 4-bromotetrahydropyran and sodium azide.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromotetrahydropyran (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 4-azidotetrahydropyran can be purified by column chromatography on silica gel.[1]

G start Start setup Dissolve 4-Bromo-THP in DMF start->setup add_reagent Add Sodium Azide (NaN₃) setup->add_reagent react Heat at 80-100°C (4-12h) add_reagent->react workup Aqueous Workup & Extraction react->workup Reaction Complete purify Column Chromatography workup->purify product Pure 4-Azido-THP purify->product

Experimental workflow for the synthesis of 4-azidotetrahydropyran.

Oxidative C-H Bond Activation and Ring Formation

Modern synthetic strategies often employ C-H bond functionalization to construct and elaborate on tetrahydropyran rings, offering a more atom-economical approach compared to traditional methods relying on pre-functionalized substrates.[3] One powerful method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated oxidative formation of an oxocarbenium ion from benzylic or allylic ethers, which then undergoes intramolecular nucleophilic addition to form the THP ring with high diastereocontrol.[2][3][4]

This approach is highly valuable as it tolerates acid-labile functional groups and uses stable ether linkages in segment coupling reactions.[3]

This protocol is a general representation of the synthesis of a (2RS,6RS)-2,6-disubstituted-dihydro-2H-pyran-4(3H)-one.[2][4]

  • Reaction Setup: Dissolve the acyclic benzylic or allylic ether precursor (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM).

  • Oxidant Addition: Add DDQ (1.1 to 1.5 equivalents) to the solution at room temperature. The reaction often proceeds rapidly.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired tetrahydropyranone.

G substrate Acyclic Ether Precursor (Allylic/Benzylic) intermediate Oxocarbenium Ion Intermediate substrate->intermediate + DDQ (Oxidation) ddq DDQ cyclization Intramolecular Nucleophilic Attack intermediate->cyclization product Substituted Tetrahydropyranone cyclization->product

DDQ-mediated oxidative C-H activation and cyclization pathway.

Ring-Opening Reactions

While the tetrahydropyran ring is generally stable, it can undergo ring-opening reactions under specific reductive conditions. These reactions are less common than substitution or cyclization but are important for certain synthetic transformations. Reagents such as samarium(II) iodide (SmI₂) have been shown to promote the ring-opening of functionalized tetrahydropyrans.[5] This type of reactivity is particularly relevant in the context of complex natural product synthesis where skeletal rearrangements are required.

Summary of Reactivity

Reaction TypePosition(s) InvolvedCommon Reagents/ConditionsTypical Product(s)
Nucleophilic Substitution C4 (with leaving group)Azides, cyanides, alkoxides in polar solvents.[1]4-substituted tetrahydropyrans.[1]
Oxidative C-H Activation C2, C6 (via cyclization)DDQ, acidic/Lewis acidic conditions (Prins).[3][6]Substituted tetrahydropyranones, dihydropyrans.[2][3]
Hydrolysis (of acetals) C2 (acetal)Acidic aqueous media.[7]5-Hydroxypentanal and corresponding alcohol.[8]
Ring-Opening C-O bondsSamarium(II) Iodide (SmI₂).[5]Acyclic diols or other functionalized alkanes.
Oxidation (Combustion) All C-H bondsHigh temperature, O₂.[9]Ring-opened products (aldehydes, etc.), CO₂, H₂O.[9]

References

Distinguishing Diastereomers: A Spectroscopic Comparison of Cis and Trans Isomers of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. The spatial arrangement of substituents in cyclic systems, such as tetrahydropyrans, can significantly influence biological activity and physicochemical properties. This guide provides an objective comparison of the spectroscopic data for cis and trans isomers of substituted tetrahydropyrans, supported by experimental data to aid in their differentiation.

The tetrahydropyran ring is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. The conformational rigidity of this saturated heterocycle often leads to distinct spectroscopic signatures for its diastereomers. The primary analytical techniques employed for this differentiation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Assignment

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, stands as the most definitive method for assigning the relative stereochemistry of substituted tetrahydropyrans. The key parameters for distinguishing between cis and trans isomers are chemical shifts (δ) and spin-spin coupling constants (J).

¹H NMR Spectroscopy: The Significance of Coupling Constants

The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. In the chair conformation of a tetrahydropyran ring, axial-axial (ax-ax), axial-equatorial (ax-eq), and equatorial-equatorial (eq-eq) protons exhibit distinct coupling constants.

Generally, trans isomers, which often feature substituents in a diaxial or diequatorial arrangement, will display larger ³J values for the protons on the substituted carbons compared to their cis counterparts, where one substituent is axial and the other is equatorial. For instance, the coupling constant between two axial protons (³J_ax,ax_) is typically in the range of 8-13 Hz, whereas axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are significantly smaller, usually between 2-5 Hz.[1]

Table 1: Comparative ¹H NMR Data for a Hypothetical 2,6-Disubstituted Tetrahydropyran

ProtonCis Isomer (ax, eq)Trans Isomer (eq, eq)
H-2δ 4.0 (ddd, J = 11.5, 4.5, 2.0 Hz)δ 3.5 (ddd, J = 11.0, 4.5, 2.0 Hz)
H-6δ 3.8 (m)δ 3.5 (ddd, J = 11.0, 4.5, 2.0 Hz)
Key Coupling ³J(H-2ax, H-3ax) ≈ 10-12 Hz ³J(H-2eq, H-3ax) ≈ 2-4 Hz
³J(H-2ax, H-3eq) ≈ 3-5 Hz ³J(H-2eq, H-3eq) ≈ 2-4 Hz

Note: The specific chemical shifts and coupling constants are illustrative and will vary depending on the nature of the substituents.

¹³C NMR Spectroscopy: The Influence of Steric Effects

The chemical shifts in ¹³C NMR spectra are also sensitive to the stereochemical environment. Axial substituents typically experience greater steric hindrance than equatorial substituents, leading to a shielding effect known as the "gamma-gauche effect." This results in an upfield shift (lower δ value) for the carbon atom bearing an axial substituent and for the gamma carbons, compared to the corresponding equatorial isomer.

Table 2: Comparative ¹³C NMR Data for a Hypothetical 2,6-Disubstituted Tetrahydropyran

CarbonCis Isomer (ax, eq)Trans Isomer (eq, eq)
C-2δ 72.0δ 75.0
C-3δ 32.0δ 35.0
C-4δ 25.0δ 28.0
C-5δ 30.0δ 35.0
C-6δ 68.0δ 75.0

Note: The specific chemical shifts are illustrative and will vary depending on the nature of the substituents.

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

While not as definitive as NMR for stereoisomer differentiation, IR spectroscopy can provide valuable corroborating evidence. The vibrational frequencies of bonds are influenced by the overall symmetry of the molecule. Cis and trans isomers, having different point group symmetries, can exhibit differences in the number, position, and intensity of their IR absorption bands. For instance, a more symmetrical trans isomer may have fewer IR-active vibrational modes compared to its less symmetrical cis counterpart. The fingerprint region (1500-500 cm⁻¹) is often complex but can contain characteristic bands that distinguish between isomers.

Table 3: Characteristic IR Absorption Bands for a Hypothetical Substituted Tetrahydropyran

Functional GroupCis Isomer (cm⁻¹)Trans Isomer (cm⁻¹)
C-O-C stretch1080 (strong)1100 (strong)
C-H stretch2950-28502950-2850
Fingerprint RegionMultiple bands, potentially more complexFewer or shifted bands due to higher symmetry

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While cis and trans isomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns under electron ionization (EI) can differ. The stereochemistry can influence the stability of the resulting fragment ions, leading to variations in the relative abundances of certain peaks in the mass spectrum. For example, the retro-Diels-Alder (RDA) reaction is a common fragmentation pathway for cyclic systems, and the favorability of this process can be stereodependent.[2] In some cases, one diastereomer may show a more dominant RDA fragmentation pathway than the other.[2]

Table 4: Potential Mass Spectral Fragmentation Differences for Rose Oxide

IsomerKey Fragment (m/z)Relative AbundanceFragmentation Pathway
cis-Rose Oxide 139ModerateLoss of a methyl group
69HighRetro-Diels-Alder reaction
trans-Rose Oxide 139ModerateLoss of a methyl group
69Moderate to HighRetro-Diels-Alder reaction (potentially different relative abundance)

Note: Specific fragmentation patterns and abundances can be found in spectral databases such as the NIST WebBook.[3][4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum. Typical parameters include a spectral width of 0-220 ppm and a longer relaxation delay (2-5 seconds) to ensure accurate integration if quantitative analysis is required.

  • Data Analysis: Process the raw data using appropriate software. Determine chemical shifts relative to a reference standard (e.g., TMS). Measure coupling constants from the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or a mull. For liquid samples, a thin film between salt plates (e.g., NaCl or KBr) can be used.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the two isomers, paying close attention to the fingerprint region.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of key fragment ions between the two isomers.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic differentiation of cis and trans isomers of substituted tetrahydropyrans.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Stereochemical Assignment Isolate_Cis Isolate Cis Isomer NMR NMR Spectroscopy (¹H and ¹³C) Isolate_Cis->NMR IR IR Spectroscopy Isolate_Cis->IR MS Mass Spectrometry Isolate_Cis->MS Isolate_Trans Isolate Trans Isomer Isolate_Trans->NMR Isolate_Trans->IR Isolate_Trans->MS Analyze_NMR Analyze Chemical Shifts (δ) and Coupling Constants (J) NMR->Analyze_NMR Analyze_IR Compare Fingerprint Regions and Peak Intensities IR->Analyze_IR Analyze_MS Compare Fragmentation Patterns and Abundances MS->Analyze_MS Assignment Assign Cis/Trans Stereochemistry Analyze_NMR->Assignment Analyze_IR->Assignment Analyze_MS->Assignment

Spectroscopic workflow for isomer differentiation.

References

Navigating the Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate: An Economic and Practical Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. Methyl tetrahydro-2H-pyran-3-carboxylate, a valuable building block in the synthesis of a variety of pharmacologically active molecules, can be prepared through several synthetic pathways. This guide provides a comparative economic analysis of the most viable industrial-scale route against a modern organocatalytic approach, supported by detailed experimental protocols and cost breakdowns.

The primary route for industrial production of this compound is a robust two-step process. This method involves the initial synthesis of the intermediate, methyl 3,4-dihydro-2H-pyran-5-carboxylate, followed by catalytic hydrogenation to yield the final saturated product. This approach is favored for its high yields and the use of readily available, cost-effective starting materials.

In contrast, organocatalytic domino reactions present a more contemporary, one-pot alternative. These methods can offer high stereoselectivity, which is crucial for the synthesis of chiral drugs. However, the trade-off often lies in the higher cost of the specialized catalysts and starting materials required.

Comparative Economic Analysis

To provide a clear economic perspective, the following table summarizes the estimated costs of raw materials and catalysts for the two primary synthetic routes. Prices are based on bulk chemical supplier data and are subject to market fluctuations.

Parameter Route 1: Two-Step Industrial Synthesis Route 2: Organocatalytic Domino Reaction
Step 1: Intermediate Synthesis Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate One-Pot Domino Reaction
Starting Material 11-Bromo-3-chloropropane (~$1,000/Litre)[1]trans-Cinnamaldehyde (~$46.5/kg)
Starting Material 2Methyl acetoacetate (~$115/kg)[2]Methyl acetoacetate (~$115/kg)[2]
ReagentSodium methoxide (~$160/kg)[3]-
Step 2: Hydrogenation Hydrogenation of Dihydropyran Intermediate -
CatalystRaney Nickel (~$20/kg) or 5% Pd/C(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jorgensen catalyst)
Hydrogen SourceHydrogen Gas (~$2-7/kg)[4]-
Overall Yield High (typically >80% over two steps)Moderate to High (can be variable)
Key Advantages Cost-effective for large scale, high throughput, robust and well-established.High stereoselectivity, one-pot procedure reduces workup steps.
Key Disadvantages Two separate reaction steps, use of hazardous materials.High cost of catalyst and some starting materials, may require more specialized equipment.

Experimental Protocols

Route 1: Two-Step Industrial Synthesis

Step 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

This procedure is adapted from established industrial methods.[5][6][7]

  • Reaction Setup: A suitable reactor is charged with an alcoholic solvent, such as methanol.

  • Addition of Reactants: Methyl acetoacetate is added to the reactor, followed by the slow addition of sodium methoxide to form the corresponding enolate.

  • Alkylation: 1-Bromo-3-chloropropane is then added dropwise to the reaction mixture. The reaction is typically heated to reflux and monitored until completion.

  • Cyclization: The intermediate halo-ketone undergoes an intramolecular O-alkylation, promoted by the base, to form the dihydropyran ring.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield methyl 3,4-dihydro-2H-pyran-5-carboxylate.

Step 2: Catalytic Hydrogenation

This procedure is a general method for the hydrogenation of dihydropyrans.[8]

  • Reaction Setup: A high-pressure hydrogenation reactor is charged with the methyl 3,4-dihydro-2H-pyran-5-carboxylate obtained from the previous step and a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: A catalytic amount of either Raney Nickel or Palladium on Carbon (Pd/C) is carefully added to the mixture.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure. The reaction is then heated and agitated until the uptake of hydrogen ceases.

  • Workup and Purification: The reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation if required.

Route 2: Organocatalytic Domino Reaction

This protocol is a representative example of an organocatalytic approach to synthesize a substituted tetrahydropyran.[9]

  • Reaction Setup: A reaction vessel is charged with the organocatalyst, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Addition of Reactants: trans-Cinnamaldehyde and methyl acetoacetate are added to the reaction mixture.

  • Reaction: The mixture is stirred at a controlled temperature (often ambient or slightly below) and monitored by techniques such as TLC or HPLC until the starting materials are consumed.

  • Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the desired substituted this compound.

Logical Workflow for Economic Analysis

The following diagram illustrates the decision-making process and key factors considered in the economic analysis of the different synthetic routes.

Economic_Analysis_Workflow cluster_route1 Route 1: Two-Step Industrial Synthesis cluster_route2 Route 2: Organocatalytic Domino Reaction r1_step1 Step 1: Dihydropyran Synthesis r1_step2 Step 2: Hydrogenation r1_step1->r1_step2 r1_cost Cost Analysis: - 1-Bromo-3-chloropropane - Methyl acetoacetate - Sodium methoxide - Solvent - Energy (Reflux) r1_step1->r1_cost r1_h2_cost Cost Analysis: - Hydrogenation Catalyst - Hydrogen Gas - High-Pressure Equipment - Energy r1_step2->r1_h2_cost r1_yield High Overall Yield r1_step2->r1_yield decision Select Optimal Route based on: - Cost per Kg - Scale of Production - Stereochemical Requirements r1_yield->decision r2_step1 One-Pot Reaction r2_cost Cost Analysis: - Substituted Aldehyde - Methyl acetoacetate - Organocatalyst - Solvent - Purification (Chromatography) r2_step1->r2_cost r2_yield Variable Yield & High Stereoselectivity r2_step1->r2_yield r2_yield->decision start Economic Analysis of This compound Synthesis start->r1_step1 start->r2_step1

Caption: Workflow for the economic comparison of synthetic routes.

Conclusion

For the large-scale, cost-effective production of this compound where stereochemistry is not a primary driver, the two-step industrial route involving the synthesis and subsequent hydrogenation of a dihydropyran intermediate is demonstrably superior from an economic standpoint. The higher cost of starting materials and, particularly, the catalyst in the organocatalytic route makes it less viable for bulk manufacturing, despite its elegance in providing a one-pot solution with high stereocontrol. The choice of synthesis will ultimately depend on the specific requirements of the end application, balancing the need for cost efficiency with the demand for stereochemical purity.

References

In Silico ADME Profiling: A Comparative Guide for Novel Methyl Tetrahydro-2H-pyran-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to reduce attrition rates of drug candidates in later developmental stages.[1] In silico computational tools provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles before their synthesis.[2][3] This guide presents a comparative analysis of the predicted ADME properties for a series of novel Methyl tetrahydro-2H-pyran-3-carboxylate derivatives against an established benchmark, Dapagliflozin, a well-known SGLT2 inhibitor also featuring a tetrahydropyran-like moiety.[4][5]

The tetrahydropyran (THP) scaffold is frequently utilized in medicinal chemistry to enhance ADME properties by modulating lipophilicity and providing opportunities for hydrogen bonding.[6] This analysis will explore how different substitutions on the this compound core are predicted to influence key pharmacokinetic parameters.

Comparative ADME Profile

The following tables summarize the in silico predicted ADME properties for three novel this compound derivatives (Derivatives A, B, and C) and the benchmark compound, Dapagliflozin. These predictions are generated based on established computational models and algorithms commonly found in predictive software.[7][8]

Table 1: Physicochemical Properties and Drug-Likeness

This table outlines fundamental physicochemical descriptors and their adherence to Lipinski's Rule of Five, a guideline used to evaluate the drug-likeness of a chemical compound for oral administration.[2][9][10]

PropertyDerivative ADerivative BDerivative CBenchmark: DapagliflozinOptimal Range
Molecular Weight ( g/mol ) 310.35425.48388.42408.87< 500
logP (Lipophilicity) 2.153.802.951.49< 5
H-Bond Donors 1224≤ 5
H-Bond Acceptors 5767≤ 10
Lipinski's Violations 0000≤ 1
Table 2: Predicted Absorption and Distribution Properties

Effective absorption and distribution are crucial for a drug to reach its target site. This table compares predicted solubility, intestinal permeability, and plasma protein binding.

PropertyDerivative ADerivative BDerivative CBenchmark: DapagliflozinInterpretation
Aqueous Solubility (logS) -2.5-4.1-3.0-3.7Higher is better
Caco-2 Permeability (logPapp) -5.1-4.8-5.0-4.9Higher is better (> -5.1)
Human Intestinal Absorption (%) 92.588.190.789.6High (>80%) is favorable
Plasma Protein Binding (%) 85.296.591.391.0[11]High binding can limit free drug
Table 3: Predicted Metabolism and Toxicity

Metabolic stability and potential for toxicity are key determinants of a drug's safety profile. This table assesses the likelihood of inhibiting major Cytochrome P450 (CYP) enzymes and the potential for cardiac toxicity via hERG channel inhibition.

PropertyDerivative ADerivative BDerivative CBenchmark: DapagliflozinInterpretation
CYP2D6 Inhibitor NoYesNoNo"No" is desirable
CYP3A4 Inhibitor NoNoNoNo"No" is desirable
hERG Inhibitor NoNoYesNo"No" is critical for safety

Experimental Protocols: In Silico ADME Prediction

The data presented in this guide are derived from computational models that simulate key pharmacokinetic properties. The methodologies employed by common in silico tools are detailed below.

1. Physicochemical and Drug-Likeness Calculations:

  • Principle: Properties such as Molecular Weight (MW), number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) are calculated directly from the 2D structure of the molecule. The octanol-water partition coefficient (logP), a measure of lipophilicity, is predicted using atom-based or fragment-based contribution methods (e.g., XLOGP3, WLOGP).

  • Methodology: The SMILES (Simplified Molecular Input Line Entry System) string of a compound is input into a predictive tool like SwissADME or ADMETlab 2.0. The software calculates the aforementioned properties and compares them against the criteria of Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) to determine the number of violations.[9][12]

2. Aqueous Solubility (logS) Prediction:

  • Principle: Quantitative Structure-Activity Relationship (QSAR) models are used to predict aqueous solubility. These models are trained on large datasets of compounds with experimentally determined solubility values. The ESOL (Estimated SOLubility) model is a widely used algorithm that bases its prediction on molecular weight, logP, and the fraction of rotatable bonds.

  • Methodology: The chemical structure is provided to a platform like pkCSM or SwissADME, which employs regression models to predict the logS value, indicating the logarithm of the molar solubility in water.

3. Caco-2 Permeability Prediction:

  • Principle: The Caco-2 cell line is a human colon adenocarcinoma cell line used as a standard in vitro model to predict human intestinal absorption.[13][14][15] In silico models predict the apparent permeability coefficient (Papp) by correlating molecular descriptors (e.g., size, polarity, lipophilicity) with experimental Caco-2 data from thousands of compounds.

  • Methodology: Predictive tools utilize machine learning algorithms or QSAR models to estimate the logPapp (cm/s) value. A higher predicted value suggests better passive diffusion across the intestinal epithelium.[16][17]

4. Plasma Protein Binding (PPB) Prediction:

  • Principle: The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability. Computational models predict the percentage of binding based on molecular features. These models are typically built using machine learning techniques (e.g., Support Vector Machines, Deep Learning) trained on extensive datasets of known PPB values.[1][6][18][19]

  • Methodology: The compound's structure is analyzed by the software (e.g., ADMET Predictor, pkCSM) to identify substructures and physicochemical properties known to influence protein binding. The model then outputs a predicted percentage of the compound that will be bound to plasma proteins.

5. Cytochrome P450 (CYP) Inhibition Prediction:

  • Principle: CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[3] In silico models predict whether a compound is likely to be an inhibitor of specific CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) based on its structural similarity to known inhibitors.

  • Methodology: Tools like SwissADME or CYPlebrity use machine learning classifiers or structure-based methods (if a crystal structure of the enzyme is available) to predict the probability of a compound acting as an inhibitor for major CYP isoforms.[20][21][22][23]

Visualization of In Silico ADME Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADME properties in an early-phase drug discovery project.

Caption: In silico ADME prediction workflow from structure input to data-driven decision making.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Tetrahydro-2H-Pyran-3-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl tetrahydro-2H-pyran-3-carboxylate, a key building block in organic synthesis. While specific data for this exact isomer is limited, this document compiles and presents best practices based on information for structurally similar compounds, such as its 4-carboxylate isomer.

Immediate Safety and Handling Considerations

This compound and its analogs are generally classified as combustible liquids and eye irritants.[1][2] Therefore, appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat, should be worn at all times during handling. Work should be conducted in a well-ventilated area, preferably within a fume hood.[3]

In the event of a spill, the area should be cleared of personnel.[1] The spill should be contained and absorbed using an inert material such as sand, earth, or vermiculite.[1] The absorbed material should then be collected and placed in a suitable, labeled container for waste disposal.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]

Quantitative Data for Structural Analog (Methyl Tetrahydro-2H-Pyran-4-Carboxylate)

The following table summarizes key quantitative data for the structurally similar compound, methyl tetrahydro-2H-pyran-4-carboxylate. This information can serve as a useful reference point in the absence of specific data for the 3-carboxylate isomer.

PropertyValueSource
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Form Liquid
Density 1.080 g/mL at 20 °C
Flash Point 86.0 °C (186.8 °F) - closed cup
Storage Class 10 - Combustible liquids
GHS Hazard Statements H319 (Causes serious eye irritation)[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to national and local regulations. The following is a general procedural workflow for the safe disposal of this chemical waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A 1. Identify Waste: This compound (liquid, non-halogenated organic) B 2. Segregate Waste: Do not mix with other waste streams (e.g., halogenated solvents, aqueous waste). A->B C 3. Select Appropriate Container: Use original container or a compatible, leak-proof, screw-top container. D 4. Label Container Clearly: Attach a 'Hazardous Waste' label. Specify contents: 'this compound'. Indicate hazards: 'Combustible', 'Irritant'. C->D E 5. Store Safely: Keep container closed in a designated, well-ventilated satellite accumulation area. F 6. Arrange for Professional Disposal: Dispose of contents/container to an approved waste disposal plant. Contact your institution's Environmental Health & Safety (EHS) office. E->F

Disposal workflow for this compound.

Key Disposal Principles

  • Do Not Mix: Never mix this compound waste with other types of chemical waste.[4] Keeping waste streams separate, particularly halogenated and non-halogenated solvents, can facilitate recycling and reduce disposal costs.[4]

  • Proper Containment: Always use containers that are compatible with the chemical.[4] Ensure containers are tightly sealed to prevent leaks or the release of vapors.[3]

  • Clear Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[4] This is critical for safe handling and proper disposal by waste management professionals.

  • Regulatory Compliance: The disposal of chemical waste is strictly regulated. Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all local and national guidelines.

  • Empty Containers: Even empty containers that held this compound should be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent.[4][5] The rinsate must be collected and disposed of as hazardous waste.[5]

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and protecting the broader ecosystem.

References

Essential Safety and Operational Guide for Methyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No: 18729-20-9). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Immediate Safety Information

This compound is classified as a combustible liquid and can cause serious eye irritation.[1] All personnel must be familiar with the following immediate safety measures.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following must be worn at all times when handling this chemical:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2] Standard safety glasses are not sufficient.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned.[4][5] Ensure legs are fully covered by wearing long pants and closed-toe shoes.[4]

  • Respiratory Protection: All handling of this chemical should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1][4][5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

First Aid Measures

In the event of exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental success.

Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and labeled waste containers, are readily available.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and the sash is at the appropriate height.

Handling
  • Location: All manipulations of this compound must be conducted within a certified chemical fume hood.[4][5]

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing and the generation of aerosols.

  • Ignition Sources: As a combustible liquid, keep it away from open flames, hot plates, and other potential ignition sources.[1][4]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle to ensure environmental protection and laboratory safety.

  • Waste Categorization: this compound is a non-halogenated organic solvent .

  • Waste Container: Dispose of all waste containing this chemical in a designated, clearly labeled "Non-Halogenated Organic Waste" container.[7][8][9] Do not mix with halogenated waste.

  • Container Requirements: The waste container must be made of a compatible material, have a secure screw-top cap, and be kept closed when not in use.[7][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a complete list of its contents, including the full chemical name of this compound.[7][10]

  • Collection: When the container is full, arrange for its collection by your institution's environmental health and safety department.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 18729-20-9[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol
GHS Classification Flammable Liquid, Category 4; Serious Eye Damage/Eye Irritation, Category 2A[1]
Hazard Statements H227: Combustible liquid; H319: Causes serious eye irritation[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & Labeled Waste Container RiskAssessment->GatherMaterials PPE_Check Inspect Personal Protective Equipment GatherMaterials->PPE_Check FumeHood_Check Verify Fume Hood Function PPE_Check->FumeHood_Check Dispense Dispense Chemical FumeHood_Check->Dispense Experiment Perform Experiment Dispense->Experiment Storage Store in a Cool, Dry, Ventilated Area Experiment->Storage WasteCollection Collect in Labeled Non-Halogenated Waste Container Experiment->WasteCollection WasteStorage Store Waste Container Securely WasteCollection->WasteStorage WastePickup Arrange for Waste Pickup WasteStorage->WastePickup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl tetrahydro-2H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.